4-cyclopropylnaphthalen-1-aMine hydrochloride
Description
Properties
IUPAC Name |
4-cyclopropylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13;/h1-4,7-9H,5-6,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQWZUGROQAMOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-cyclopropylnaphthalen-1-amine hydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No. 1533519-92-4), a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document consolidates available data on its chemical identity, physicochemical properties, and synthesis. Detailed experimental protocols, compiled from various sources, are presented to aid researchers in its preparation and purification. While the primary biological relevance of this compound is as a precursor to an active pharmaceutical ingredient (API), this guide serves as a core reference for its scientific and developmental applications.
Chemical Identity and Physical Properties
This compound is a white to off-white powder. Its core structure consists of a naphthalene ring substituted with a cyclopropyl group and an amine hydrochloride moiety.[1][2] This specific arrangement of functional groups is pivotal for its role as a building block in the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1533519-92-4 | [3] |
| Molecular Formula | C₁₃H₁₄ClN | [3] |
| Molecular Weight | 219.71 g/mol | [3] |
| IUPAC Name | 4-cyclopropylnaphthalen-1-amine;hydrochloride | [3] |
| Synonyms | 4-Cyclopropyl-1-naphthalenamine Hydrochloride, Lesinurad Impurity 14 HCl | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 165-175 °C | [4] |
| Solubility | No data available | [4] |
| Storage | Stored in a cool and dry well-closed container, away from moisture and strong light/heat. | [4] |
Chemical Properties and Spectroscopic Data
The chemical reactivity of this compound is characteristic of an aromatic amine hydrochloride. The amine group can participate in various nucleophilic reactions, and the aromatic ring can undergo electrophilic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions.
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| PSA (Polar Surface Area) | 26.02 Ų | [4] |
| LogP | 4.68 | [4] |
| Vapor Pressure | 0.0 mmHg at 25°C | [4] |
Spectroscopic Characterization:
While commercial suppliers indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, detailed, publicly accessible spectra with peak assignments for the hydrochloride salt are limited.[5] Researchers are advised to acquire and interpret their own analytical data for rigorous characterization.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A common route involves the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Cyclopropylnaphthalen-1-amine (Free Amine)
A reported efficient method for the synthesis of the free amine starts from the commercially available 4-bromonaphthalen-1-amine via a Suzuki coupling reaction.[5]
Experimental Protocol: Suzuki Coupling for 4-Cyclopropylnaphthalen-1-amine
-
Materials:
-
4-bromonaphthalen-1-amine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
-
Procedure:
-
To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and a suitable solvent mixture (e.g., toluene/water = 25:1).[5]
-
Add the base (e.g., K₂CO₃) and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-cyclopropylnaphthalen-1-amine.
-
Formation of this compound
The conversion of the free amine to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol: Hydrochloride Salt Formation
-
Materials:
-
4-cyclopropylnaphthalen-1-amine
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)
-
-
Procedure:
-
Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of a suitable anhydrous organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for a specified period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting material and excess HCl.
-
Dry the product under vacuum to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing any intrinsic biological activity or engagement with specific signaling pathways for this compound. Its significance in the context of drug development is exclusively as a key intermediate in the chemical synthesis of Lesinurad.[1][5] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) that targets the URAT1 transporter in the kidneys, and it is used to treat hyperuricemia associated with gout.[5] The biological properties of Lesinurad are not conferred by this intermediate.
Applications in Drug Development
The primary and well-documented application of this compound is its use as a starting material in the synthesis of Lesinurad.[1][5] Its chemical structure provides the necessary backbone for the subsequent chemical transformations that lead to the final active pharmaceutical ingredient.
Caption: Role as an intermediate in the synthesis of Lesinurad for the treatment of gout.
Safety and Handling
A material safety data sheet (MSDS) should be consulted for detailed safety and handling information. General precautions for handling fine chemicals should be observed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a crucial chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role in the synthesis of the anti-gout medication, Lesinurad. While direct biological activity for this compound has not been reported, a thorough understanding of its synthesis and properties is essential for researchers and professionals involved in the development and manufacturing of Lesinurad and potentially other novel chemical entities. This guide provides a foundational resource for such endeavors.
References
An In-depth Technical Guide to 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4): A Key Intermediate in the Synthesis of Lesinurad
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS Number: 1533519-92-4), a pivotal intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (SURI). This document details the physicochemical properties, a plausible synthetic route with experimental protocols, and the crucial role of this compound in the development of therapeutics for hyperuricemia associated with gout. The guide also elucidates the mechanism of action of the final active pharmaceutical ingredient (API), Lesinurad, and provides visualizations of the synthetic pathway and its biological target's signaling cascade.
Introduction
This compound is a fine chemical intermediate that has gained significant attention in the pharmaceutical industry due to its essential role in the manufacturing of Lesinurad.[1] Lesinurad is a URAT1 inhibitor developed to treat hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] The synthesis of Lesinurad involves a multi-step process where this compound serves as a key building block, contributing the core cyclopropylnaphthalene moiety to the final drug molecule.[2] Understanding the properties and synthesis of this intermediate is therefore critical for the efficient and scalable production of Lesinurad.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.
| Property | Value | Reference |
| CAS Number | 1533519-92-4 | [3] |
| Molecular Formula | C₁₃H₁₄ClN | [4] |
| Molecular Weight | 219.71 g/mol | [4] |
| Appearance | White to off-white powder | [3] |
| IUPAC Name | 4-cyclopropylnaphthalen-1-amine;hydrochloride | [4] |
| Synonyms | 4-Cyclopropyl-1-naphthalenamine hydrochloride, Lesinurad Impurity 14 HCl | [4] |
| Melting Point | 165-175 °C | [3] |
| Solubility | Information not widely available | [3] |
| Storage | Stored in a cool and dry well-closed container, away from moisture and strong light/heat. | [3] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound starts from the commercially available 4-bromonaphthalen-1-amine. The key transformation is a Suzuki coupling reaction to introduce the cyclopropyl group.[2]
Experimental Protocol: Synthesis of 4-cyclopropylnaphthalen-1-amine
This protocol describes the synthesis of the free amine, which can then be converted to the hydrochloride salt.
Materials:
-
4-bromonaphthalen-1-amine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (3 equivalents) and toluene.
-
Heat the mixture to 100 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).[2]
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volume).[2]
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 4-cyclopropylnaphthalen-1-amine.[2]
Conversion to Hydrochloride Salt
The purified 4-cyclopropylnaphthalen-1-amine can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride in the same solvent. The resulting precipitate is then filtered and dried to yield this compound.
Role in Lesinurad Synthesis and Mechanism of Action
4-cyclopropylnaphthalen-1-amine is a crucial starting material for the synthesis of Lesinurad.[3] The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic workflow for Lesinurad starting from 4-bromonaphthalen-1-amine.
Lesinurad functions by inhibiting the urate transporter 1 (URAT1), a protein located in the apical membrane of the proximal tubule cells in the kidneys.[2] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, Lesinurad increases the excretion of uric acid in the urine, thereby lowering its concentration in the blood.[2] Lesinurad also inhibits Organic Anion Transporter 4 (OAT4), another transporter involved in uric acid reabsorption.
Caption: Mechanism of action of Lesinurad via inhibition of the URAT1 transporter.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene ring, the protons of the cyclopropyl group, and the amine protons. |
| ¹³C NMR | Resonances for the carbon atoms of the naphthalene and cyclopropyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free amine (C₁₃H₁₃N). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine and C-H stretching of the aromatic and cyclopropyl groups. |
Conclusion
This compound is a fundamentally important intermediate for the synthesis of Lesinurad, a modern therapeutic agent for the management of hyperuricemia in patients with gout. The synthetic route via Suzuki coupling offers an efficient means of its preparation. A thorough understanding of its properties, synthesis, and analytical characterization is paramount for pharmaceutical scientists and professionals involved in the development and manufacturing of this important class of drugs. The continued optimization of the synthesis of this key intermediate will contribute to the cost-effective and sustainable production of Lesinurad.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No: 1533519-92-4). The information presented herein is crucial for the identification, characterization, and quality control of this important pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its spectroscopic properties is essential for researchers and developers in the pharmaceutical industry to ensure the identity and purity of the compound throughout the manufacturing process. This guide serves as a centralized resource for the predicted spectroscopic data and the methodologies for its experimental verification.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra, the following data is predicted based on the known chemical structure of this compound and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | m | 2H | Ar-H |
| ~7.5 - 7.7 | m | 3H | Ar-H |
| ~7.3 - 7.4 | d | 1H | Ar-H |
| ~3.5 - 3.7 | br s | 3H | -NH₃⁺ |
| ~2.1 - 2.3 | m | 1H | Cyclopropyl-CH |
| ~1.0 - 1.2 | m | 2H | Cyclopropyl-CH₂ |
| ~0.7 - 0.9 | m | 2H | Cyclopropyl-CH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~145.0 | Ar-C (C-NH₃⁺) |
| ~134.0 | Ar-C |
| ~128.0 - 130.0 | Ar-CH |
| ~125.0 - 127.0 | Ar-CH |
| ~122.0 - 124.0 | Ar-CH |
| ~110.0 - 115.0 | Ar-C |
| ~15.0 | Cyclopropyl-CH |
| ~10.0 | Cyclopropyl-CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 3200 | Strong, Broad | N-H stretch (Ammonium salt) |
| ~2800 - 3000 | Medium | C-H stretch (Aromatic and Cyclopropyl) |
| ~1600, 1450 - 1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1500 - 1550 | Medium | N-H bend (Ammonium salt) |
| ~1000 - 1050 | Medium | C-N stretch |
| ~800 - 850 | Strong | C-H bend (Aromatic out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is based on its molecular formula, C₁₃H₁₄ClN.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 183.12 | [M-HCl]⁺ (C₁₃H₁₃N) |
| 184.12 | [M-HCl+H]⁺ |
Note: The molecular ion peak for the hydrochloride salt itself is often not observed. Instead, the spectrum typically shows the molecular ion of the free amine.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
3.1.1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H and ¹³C NMR Acquisition:
-
The spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet-forming die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
3.2.2. FT-IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
3.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
The concentration should be in the range of 1-10 µg/mL.
3.3.2. Mass Spectrum Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Optimize the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
The resulting spectrum will show the mass-to-charge ratio of the ions generated from the sample.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to obtain experimental data on a specific batch of the material and compare it with the predicted data and reference standards.
References
Technical Guide: Solubility Profile of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Technical Guide on the Solubility of 4-cyclopropylnaphthalen-1-amine hydrochloride in Organic Solvents
This technical guide addresses the solubility characteristics of this compound (CAS No: 1533519-92-4), a key intermediate in the synthesis of Lesinurad.[1] A thorough review of publicly available scientific literature, patents, and chemical supplier data has been conducted.
It is important to note that, despite a comprehensive search, no quantitative solubility data for this compound in common organic solvents is publicly available. Multiple sources explicitly state that solubility data is not available.[1] One source provides a qualitative statement that the compound is "soluble in water and organic solvents," but does not provide specific measurements.[2]
This guide, therefore, serves a dual purpose: to transparently report the absence of existing data and to provide a detailed set of experimental protocols for researchers to determine the solubility of this compound in their own laboratories. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data.
Data Presentation: Current Status of Solubility Data
To directly address the need for quantitative data, the following table summarizes the current lack of available information for the solubility of this compound in a range of common organic solvents.
| Organic Solvent | Chemical Class | Solubility (g/L) at 25°C | Reference |
| Methanol | Alcohol | Data Not Available | N/A |
| Ethanol | Alcohol | Data Not Available | N/A |
| Isopropanol | Alcohol | Data Not Available | N/A |
| Acetone | Ketone | Data Not Available | N/A |
| Acetonitrile | Nitrile | Data Not Available | N/A |
| Dichloromethane | Halogenated | Data Not Available | N/A |
| Ethyl Acetate | Ester | Data Not Available | N/A |
| Tetrahydrofuran | Ether | Data Not Available | N/A |
| Toluene | Aromatic Hydrocarbon | Data Not Available | N/A |
| N,N-Dimethylformamide | Amide | Data Not Available | N/A |
| Dimethyl Sulfoxide | Sulfoxide | Data Not Available | N/A |
Experimental Protocols for Solubility Determination
To empower researchers to generate the necessary solubility data, this section provides a detailed methodology based on the widely accepted "shake-flask" method for determining thermodynamic (equilibrium) solubility.[3] This method is considered the gold standard for its accuracy and reliability.
Principle
The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is achieved between the undissolved solid and the saturated solution. The concentration of the solute in the supernatant is then measured using a suitable analytical technique, which represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Materials and Equipment
-
Compound: this compound (solid, purity ≥99.0%)[1]
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Apparatus:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL glass vials)
-
Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C ± 1°C)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the organic solvent)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples at a moderate speed for a predetermined period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove all undissolved particles. Filtration is a critical step to avoid artificially high results.[3]
-
Perform a precise dilution of the filtered, saturated solution with the same organic solvent to bring the concentration within the calibration range of the analytical method.
-
Analytical Quantification
-
Method: A validated, stability-indicating HPLC-UV or LC-MS method is recommended for accurate quantification.
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations in the chosen organic solvent.
-
Analysis: Analyze the diluted sample solution along with the calibration standards.
-
Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the diluted sample.
-
Final Solubility: Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The result should be reported in units such as mg/mL or g/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This guide provides a framework for addressing the current knowledge gap regarding the solubility of this compound. By following these standardized protocols, researchers can generate reliable data that will be invaluable for the development of robust synthetic routes and formulation strategies.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Cyclopropylnaphthalen-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential considerations and methodologies for evaluating the thermal stability and decomposition of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS: 1533519-92-4). As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Lesinurad, understanding its behavior under thermal stress is critical for ensuring drug product quality, safety, and efficacy.[1]
This document outlines standard thermal analysis techniques, details protocols for forced degradation studies as mandated by regulatory bodies, and provides a framework for the systematic investigation of the compound's stability profile.
Introduction to Thermal Stability in Drug Development
The thermal stability of a pharmaceutical compound is a critical quality attribute. It influences manufacturing processes, storage conditions, shelf-life, and the impurity profile of the final drug product. A thorough understanding of a compound's response to heat is essential for developing a robust and stable formulation.
This compound, a white to off-white powder, has a reported melting point in the range of 165-175°C.[2] However, melting can be accompanied by decomposition, making it crucial to employ advanced analytical techniques to fully characterize its thermal behavior.
Core Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental techniques for assessing thermal stability.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, identify the number of decomposition steps, and quantify mass loss.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. DSC is used to determine melting point, enthalpy of fusion, glass transitions, and to detect exothermic or endothermic decomposition events.
Data Presentation
Quantitative data from thermal analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Units |
| Onset of Decomposition (Tonset) | °C | |
| Temperature at 5% Mass Loss (T5%) | °C | |
| Temperature at 10% Mass Loss (T10%) | °C | |
| Temperature at Maximum Rate of Decomposition (Tpeak) | °C | |
| Residual Mass at End of Experiment | % |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Units |
| Melting Onset (Tonset) | °C | |
| Melting Peak (Tpeak) | °C | |
| Enthalpy of Fusion (ΔHfus) | J/g | |
| Decomposition Onset (Exotherm/Endotherm) | °C | |
| Decomposition Peak (Exotherm/Endotherm) | °C | |
| Enthalpy of Decomposition (ΔHdecomp) | J/g |
Experimental Protocols for Thermal Analysis
Detailed methodologies are crucial for reproducible and reliable results.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition and other key parameters from the resulting TGA curve.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a temperature beyond the melting and decomposition events (e.g., 350°C) at a linear heating rate of 10°C/min.
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, enthalpy of fusion, and any thermal events related to decomposition from the DSC thermogram.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a compound. These studies are essential for developing stability-indicating analytical methods and for understanding potential degradation pathways. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Detailed Protocols for Forced Degradation
The goal of forced degradation is to achieve 5-20% degradation of the drug substance. The conditions below are starting points and may need to be adjusted based on the stability of the compound.
Table 3: Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve the compound in a suitable solvent and add 0.1 M HCl. 2. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to the target concentration for analysis. |
| Base Hydrolysis | 1. Dissolve the compound in a suitable solvent and add 0.1 M NaOH. 2. Heat the solution at 60°C for a specified period. 3. Withdraw samples at each time point, cool, and neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to the target concentration for analysis. |
| Oxidative Degradation | 1. Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. 2. Store the solution at room temperature, protected from light, for a specified period. 3. Withdraw samples at each time point. 4. Dilute to the target concentration for analysis. |
| Thermal Degradation (Solid State) | 1. Place a known amount of the solid compound in a stability chamber at 80°C. 2. Withdraw samples at specified time points. 3. Dissolve the sample in a suitable solvent. 4. Dilute to the target concentration for analysis. |
| Photolytic Degradation | 1. Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). 2. A control sample should be protected from light. 3. Analyze the exposed and control samples. |
Analysis of Degradation Products
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify the parent compound from any degradation products.
Logical Relationship for Method Development
Caption: HPLC Method Development Logic.
Conclusion
A comprehensive evaluation of the thermal stability and decomposition of this compound is a prerequisite for its successful use in pharmaceutical development. This guide outlines the fundamental thermal analysis techniques and provides a detailed framework for conducting forced degradation studies in line with regulatory expectations. The systematic application of these methodologies will ensure a thorough understanding of the compound's stability profile, ultimately contributing to the development of a safe, effective, and stable drug product.
References
In-Depth Technical Guide: 4-Cyclopropylnaphthalen-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-cyclopropylnaphthalen-1-amine hydrochloride, a key intermediate in the synthesis of the gout therapeutic, Lesinurad. This document compiles available physicochemical data, outlines a probable synthetic route and crystallization protocol based on established chemical principles, and discusses the significance of this compound in pharmaceutical development. While specific crystallographic data for this intermediate is not publicly available, this guide offers a foundational understanding for researchers working with this and similar chemical entities.
Introduction
This compound (CAS No: 1533519-92-4) is a synthetic organic compound that has gained prominence as a crucial building block in the manufacturing of Lesinurad.[1] Lesinurad is a selective uric acid reabsorption inhibitor (SURI) used in the treatment of hyperuricemia associated with gout. The purity and crystalline form of this intermediate are of paramount importance for the efficiency of the subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide aims to provide a detailed technical resource on the synthesis, properties, and handling of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic procedures.
| Property | Value | Reference |
| CAS Number | 1533519-92-4 | [2] |
| Molecular Formula | C₁₃H₁₄ClN | [2] |
| Molecular Weight | 219.71 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | 165-175 °C | [3] |
| Assay | ≥99.0% | [3] |
| Storage | Stored in a cool and dry well-closed container. Keep away from moisture and strong light/heat. | [3] |
Synthesis and Crystallization
While a specific, detailed experimental protocol for the industrial synthesis and crystallization of this compound is proprietary, a plausible laboratory-scale procedure can be inferred from general organic chemistry principles and published methods for analogous compounds. The synthesis logically proceeds in two main stages: the synthesis of the free amine, 4-cyclopropylnaphthalen-1-amine, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Cyclopropylnaphthalen-1-amine
The synthesis of the free amine likely involves a Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. A potential synthetic workflow is outlined below.
Experimental Protocol (Proposed):
-
Suzuki-Miyaura Coupling: To a solution of 1-bromo-4-nitronaphthalene in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by extraction and purified by column chromatography to yield 4-cyclopropyl-1-nitronaphthalene.
-
Nitro Group Reduction: The resulting 4-cyclopropyl-1-nitronaphthalene is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), is used to reduce the nitro group to a primary amine. Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product, 4-cyclopropylnaphthalen-1-amine, can be purified by column chromatography or used directly in the next step.
Formation and Crystallization of the Hydrochloride Salt
The conversion of the free amine to its hydrochloride salt is a standard procedure to improve handling and stability.[4][5][6]
Experimental Protocol (Proposed):
-
Salt Formation: The purified 4-cyclopropylnaphthalen-1-amine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.[4]
-
Acidification: To this solution, a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl) or gaseous hydrogen chloride is added slowly with stirring.
-
Crystallization: The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.[4] The formation of crystals can be encouraged by slow cooling or by the addition of a less polar co-solvent.
-
Isolation and Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum. For higher purity, recrystallization can be performed from a suitable solvent system, which is typically determined empirically through solubility tests.[7]
Crystalline Structure
As of the date of this publication, a detailed single-crystal X-ray diffraction structure of this compound is not available in the public domain, including major crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).[8][9][10][11]
For context, the crystalline structure of the final drug product, Lesinurad, has been studied. These studies reveal that the 4-cyclopropylnaphthalen moiety is a significant structural feature, though its conformation can be influenced by intermolecular interactions within the crystal lattice of the API.
The lack of a published crystal structure for the hydrochloride intermediate is not uncommon for pharmaceutical intermediates. However, for drug development professionals, controlling the crystalline form of such an intermediate is crucial for ensuring consistent quality, reactivity, and handling properties during large-scale manufacturing.
Role in Drug Development
This compound serves as a critical starting material in the multi-step synthesis of Lesinurad.[1] The cyclopropylnaphthalene portion of the molecule is a key pharmacophoric element that contributes to the binding of Lesinurad to its target, the uric acid transporter 1 (URAT1).
The hydrochloride salt form is advantageous for several reasons:
-
Improved Stability: Amine hydrochlorides are generally more stable and less prone to oxidation than the corresponding free amines.
-
Ease of Handling: They are typically crystalline solids with well-defined melting points, making them easier to handle, weigh, and store compared to potentially oily or low-melting free amines.
-
Consistent Purity: The crystallization process used to form the hydrochloride salt also serves as a purification step, helping to ensure a high and consistent purity of the intermediate.
Conclusion
This compound is a vital intermediate in the synthesis of Lesinurad. While its specific crystalline structure is not publicly documented, this guide provides a comprehensive overview of its known properties and outlines plausible and established methods for its synthesis and crystallization. For researchers and professionals in drug development, a thorough understanding of this key intermediate is essential for the successful and efficient production of its corresponding active pharmaceutical ingredient. Further investigation into the solid-state properties of this compound could provide valuable insights for process optimization and quality control.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 1533519-92-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]
An In-depth Technical Guide to the Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine hydrochloride. This compound is a key intermediate in the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor. This document details synthetic protocols, quantitative data, and potential avenues for further chemical exploration, making it an essential resource for researchers in medicinal chemistry and drug development.
Physicochemical Properties and Data
This compound is a white to off-white powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1533519-92-4 | N/A |
| Molecular Formula | C₁₃H₁₄ClN | N/A |
| Molecular Weight | 219.71 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 165-175 °C | N/A |
| Purity | ≥99.0% | N/A |
Synthesis of 4-cyclopropylnaphthalen-1-amine
The primary route for the synthesis of 4-cyclopropylnaphthalen-1-amine is through a Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide, 4-bromonaphthalen-1-amine, with cyclopropylboronic acid in the presence of a palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction: 4-bromonaphthalen-1-amine + Cyclopropylboronic acid → 4-cyclopropylnaphthalen-1-amine
Materials:
-
4-bromonaphthalen-1-amine
-
Cyclopropylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 4-bromonaphthalen-1-amine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 4-cyclopropylnaphthalen-1-amine.
Synthesis of the Hydrochloride Salt
The free base, 4-cyclopropylnaphthalen-1-amine, can be converted to its hydrochloride salt for improved stability and handling.
Procedure:
-
Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Known Application: Synthesis of Lesinurad
The primary documented application of this compound is as a key intermediate in the synthesis of the gout medication, Lesinurad. Two main synthetic routes from this intermediate have been reported.
Route 1: Via Isothiocyanate Intermediate
This route involves the conversion of the amine to an isothiocyanate, followed by cyclization to form the triazole ring of Lesinurad.
Reaction: 4-cyclopropylnaphthalen-1-amine + Thiophosgene or equivalent → 1-cyclopropyl-4-isothiocyanatonaphthalene
Materials:
-
4-cyclopropylnaphthalen-1-amine
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Thiophosgene
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-cyclopropylnaphthalen-1-amine (1.0 eq) in dichloromethane.
-
Add 1,1'-thiocarbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 1-cyclopropyl-4-isothiocyanatonaphthalene.
The resulting isothiocyanate is then reacted with a hydrazine derivative, followed by cyclization, alkylation, and hydrolysis to yield Lesinurad.
Route 2: Via Isocyanide Intermediate
This alternative route proceeds through a formamide and then an isocyanide intermediate, which undergoes a multi-component reaction to construct the triazole core.
Reaction: 4-cyclopropylnaphthalen-1-amine + Formylating agent → N-(4-cyclopropylnaphthalen-1-yl)formamide
Materials:
-
This compound
-
Ethyl formate or Acetic formic anhydride
-
Base (e.g., Triethylamine)
Procedure:
-
Suspend this compound (1.0 eq) in ethyl formate.
-
Add triethylamine (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude N-(4-cyclopropylnaphthalen-1-yl)formamide can be purified by crystallization or column chromatography.
Reaction: N-(4-cyclopropylnaphthalen-1-yl)formamide + Dehydrating agent → 1-cyclopropyl-4-isocyanonaphthalene
Materials:
-
N-(4-cyclopropylnaphthalen-1-yl)formamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in cold (0 °C) dichloromethane.
-
Add pyridine or triethylamine (2.2 eq).
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Quench the reaction by slowly adding it to a cold aqueous solution of sodium carbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-cyclopropyl-4-isocyanonaphthalene.
The isocyanide then undergoes a multi-component reaction with a hydrazine derivative and a disulfide, followed by further transformations to yield Lesinurad.
Potential Exploratory Reactions
Based on the known reactivity of 1-naphthalenamines, several exploratory reactions can be proposed for 4-cyclopropylnaphthalen-1-amine. These reactions could lead to novel derivatives with potentially interesting chemical and biological properties.
Table 2: Potential Exploratory Reactions of 4-cyclopropylnaphthalen-1-amine
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃; HNO₃/H₂SO₄ | Halogenated or nitrated naphthalene ring derivatives. Substitution is expected at the 2- or 4-position of the free amine, or other positions on the naphthalene ring under forcing conditions. |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | 4-cyclopropylnaphthalene-1-diazonium chloride. |
| Sandmeyer Reaction | Diazonium salt, CuX (X = Cl, Br, CN) | 1-halo- or 1-cyano-4-cyclopropylnaphthalene derivatives. |
| Schiemann Reaction | Diazonium salt, HBF₄, heat | 1-fluoro-4-cyclopropylnaphthalene. |
| N-Alkylation / N-Arylation | Alkyl halide, base; or Aryl halide, Pd catalyst (Buchwald-Hartwig amination) | N-substituted derivatives of 4-cyclopropylnaphthalen-1-amine. |
| Pictet-Spengler Reaction | Aldehyde or ketone, acid catalyst | Tetrahydro-β-carboline derivatives, if the amine is first converted to a β-arylethylamine. |
| Skraup Synthesis | Glycerol, H₂SO₄, oxidizing agent | Fused quinoline ring systems. |
Visualization of Synthetic Pathways and Biological Mechanism
Synthetic Workflow for Lesinurad
The following diagram illustrates the key steps in the synthesis of Lesinurad starting from 4-bromonaphthalen-1-amine.
Caption: Synthetic routes to Lesinurad from 4-bromonaphthalen-1-amine.
Proposed Exploratory Reaction Pathways
This diagram outlines potential avenues for chemical diversification of 4-cyclopropylnaphthalen-1-amine.
Caption: Potential exploratory reactions of 4-cyclopropylnaphthalen-1-amine.
Mechanism of Action of Lesinurad
Lesinurad, synthesized from this compound, exerts its therapeutic effect by inhibiting uric acid transporters in the kidneys. The following diagram illustrates this mechanism.
Caption: Mechanism of action of Lesinurad in the renal proximal tubule.
Conclusion
This compound is a valuable synthetic intermediate with a well-established role in the production of Lesinurad. This guide has provided detailed experimental protocols for its synthesis and subsequent transformations into this important therapeutic agent. Furthermore, by exploring the known chemistry of related naphthalenamines, this document outlines a range of potential exploratory reactions. These suggested pathways offer numerous opportunities for the discovery of novel molecules with potentially valuable applications in medicinal chemistry and materials science. The provided visualizations of the synthetic workflows and the biological mechanism of the end-product, Lesinurad, serve to enhance the understanding of the chemical and biological context of this important compound.
Methodological & Application
Detailed synthesis protocol for Lesinurad using 4-cyclopropylnaphthalen-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Lesinurad, a selective uric acid reabsorption inhibitor (URAT1). The synthesis commences with the readily available starting material, 4-cyclopropylnaphthalen-1-amine hydrochloride. This five-step synthetic route offers an efficient pathway to the final active pharmaceutical ingredient, avoiding the use of highly toxic reagents such as thiophosgene.[1][2] All quantitative data are summarized in tabular format for clarity, and a detailed experimental protocol is provided for each step. A visual representation of the synthetic workflow is also included.
Introduction
Lesinurad, marketed as Zurampic, is a URAT1 inhibitor approved for the treatment of hyperuricemia associated with gout, often in combination with xanthine oxidase inhibitors. Efficient and scalable synthetic routes are crucial for the cost-effective production of this therapeutic agent. The synthetic strategy detailed herein is based on the work of Li and Sun, which reports a 5-step synthesis with a total yield of 45%.[2] This method is characterized by its operational simplicity and use of less hazardous reagents compared to previously reported syntheses.[2]
Synthetic Pathway Overview
The synthesis of Lesinurad from this compound proceeds through five key transformations:
-
Formylation: Conversion of the primary amine to its corresponding formamide.
-
Dehydration: Formation of an isocyanide intermediate.
-
Multicomponent Reaction: Construction of the 1,2,4-triazole ring.
-
Bromination: Introduction of the bromine atom onto the triazole ring.
-
Hydrolysis: Conversion of the methyl ester to the final carboxylic acid, Lesinurad.
Data Presentation
Table 1: Summary of Reactants, Reagents, and Yields
| Step | Starting Material | Key Reagents/Solvents | Product | Reported Yield (%) |
| 1 | This compound | Formic acid, Toluene | N-(4-cyclopropylnaphthalen-1-yl)formamide | 95[2] |
| 2 | N-(4-cyclopropylnaphthalen-1-yl)formamide | POCl₃, Dichloromethane (DCM) | 1-cyclopropyl-4-isocyanonaphthalene | 93[2] |
| 3 | 1-cyclopropyl-4-isocyanonaphthalene | Benzyl carbazate, Dimethyl 2,2'-disulfanediyldiacetate, NBS, DCE | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | 72[2] |
| 4 | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | PBr₃ | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 80[2] |
| 5 | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | NaOH, THF/Water | 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Lesinurad) | 89[2] |
Experimental Protocols
Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide
Reaction: this compound is reacted with formic acid in toluene. The hydrochloride salt is first neutralized, and the resulting free amine undergoes formylation.
Procedure:
-
To a suspension of this compound (1.0 eq) in toluene, add a suitable base (e.g., triethylamine, 1.1 eq) and stir for 30 minutes at room temperature.
-
Add formic acid (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The product can be used in the next step without further purification.
Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene
Reaction: The formamide is dehydrated using phosphorus oxychloride (POCl₃) in dichloromethane (DCM) to yield the corresponding isocyanide.
Procedure:
-
Dissolve N-(4-cyclopropylnaphthalen-1-yl)formamide (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain 1-cyclopropyl-4-isocyanonaphthalene.
Step 3: Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate
Reaction: This is a key multicomponent reaction where the 1,2,4-triazole ring is constructed. It involves the reaction of 1-cyclopropyl-4-isocyanonaphthalene with benzyl carbazate and a disulfide, activated by N-bromosuccinimide (NBS).
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve dimethyl 2,2'-disulfanediyldiacetate (1.0 eq) and NBS (2.0 eq) in 1,2-dichloroethane (DCE).
-
Stir the mixture at reflux for 1 hour.
-
In a separate vessel, dissolve 1-cyclopropyl-4-isocyanonaphthalene (1.0 eq, 193 mg) and benzyl carbazate (5.0 eq) in DCE.
-
Slowly add the activated disulfide solution from step 2 to the solution from step 3 at 70 °C.[2]
-
Monitor the reaction by TLC. Upon completion, add water (50 mL) to the reaction mixture.
-
Extract the mixture with DCM (3 x 75 mL).[2]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (2/1 to 1/2) to afford the desired product.[2]
Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
Reaction: The hydroxyl group on the triazole ring is replaced with a bromine atom using phosphorus tribromide (PBr₃).
Procedure:
-
Dissolve methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Cool the solution to 0 °C.
-
Slowly add phosphorus tribromide (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture into ice water to quench the excess PBr₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated product.
Step 5: Synthesis of Lesinurad
Reaction: The final step is the hydrolysis of the methyl ester to the carboxylic acid using sodium hydroxide.
Procedure:
-
Dissolve methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain Lesinurad.
Visual Workflow
Caption: Synthetic workflow for Lesinurad from this compound.
Conclusion
The described five-step synthesis provides an efficient and practical route for the preparation of Lesinurad. This protocol, which avoids the use of highly toxic reagents and proceeds with good to excellent yields in each step, is well-suited for laboratory-scale synthesis and has the potential for scale-up in a drug development setting. The detailed procedures and tabulated data serve as a valuable resource for researchers and chemists involved in the synthesis of Lesinurad and related heterocyclic compounds.
References
Step-by-step guide for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene from 4-cyclopropylnaphthalen-1-amine hydrochloride
Introduction
This document provides a detailed protocol for the synthesis of 1-cyclopropyl-4-isocyanonaphthalene, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 4-cyclopropylnaphthalen-1-amine hydrochloride. The procedure involves a two-step sequence: the formylation of the primary amine to yield N-(4-cyclopropylnaphthalen-1-yl)formamide, followed by the dehydration of the formamide to the target isocyanide. The dehydration is efficiently achieved using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, a method known for its high yields and rapid reaction times.[1][2]
Data Presentation: Reactant and Product Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 1533519-92-4 | C₁₃H₁₄ClN | 219.71 | Starting Material |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Base |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Solvent |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Reagent |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | Reagent |
| N-(4-cyclopropylnaphthalen-1-yl)formamide | N/A | C₁₄H₁₃NO | 211.26 | Intermediate |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 | Dehydrating Agent |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base/Solvent |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| 1-cyclopropyl-4-isocyanonaphthalene | N/A | C₁₄H₁₁N | 193.25 | Final Product |
Experimental Protocols
Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide (Intermediate)
This procedure involves the neutralization of the amine hydrochloride followed by formylation.
-
Neutralization:
-
To a 250 mL round-bottom flask, add this compound (5.0 g, 22.7 mmol).
-
Add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Add 100 mL of ethyl acetate and stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, wash it with brine (2 x 50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain 4-cyclopropylnaphthalen-1-amine as an oil or solid. Proceed directly to the next step.
-
-
Formylation:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, prepare a mixture of acetic anhydride (3.5 mL, 37.0 mmol) and formic acid (1.7 mL, 45.4 mmol).
-
Cool the mixture to 0 °C in an ice bath and stir for 15 minutes.
-
Dissolve the crude 4-cyclopropylnaphthalen-1-amine from the previous step in 50 mL of anhydrous tetrahydrofuran (THF) and add it dropwise to the cold formic-acetic anhydride mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of ice-cold water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.
-
Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene (Final Product)
This step involves the dehydration of the formamide intermediate using phosphorus oxychloride.[2]
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(4-cyclopropylnaphthalen-1-yl)formamide (4.0 g, 18.9 mmol) and triethylamine (TEA) (80 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
-
Dehydration:
-
Add phosphorus oxychloride (POCl₃) (2.1 mL, 22.7 mmol) dropwise to the stirred solution over 20 minutes, maintaining the temperature at 0 °C. The reaction is typically very fast.[2]
-
Stir the reaction mixture at 0 °C for an additional 10-15 minutes.
-
Monitor the disappearance of the formamide starting material by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-cyclopropyl-4-isocyanonaphthalene.
-
Mandatory Visualization
Caption: Synthetic pathway for 1-cyclopropyl-4-isocyanonaphthalene.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Triethylamine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and suspected carcinogen. Avoid inhalation and skin contact.
-
Isocyanides are known for their pungent and unpleasant smell and potential toxicity. Handle the final product with care.
References
Application Notes and Protocols: Use of 1,1'-Thiocarbonyldiimidazole (TCDI) with 4-Cyclopropylnaphthalen-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1'-Thiocarbonyldiimidazole (TCDI) is a versatile and efficient reagent for the synthesis of thioureas and isothiocyanates from primary amines.[1][2][3] It serves as a safer and more convenient alternative to highly toxic thiophosgene.[1][2] This document provides detailed application notes and protocols for the reaction of TCDI with 4-cyclopropylnaphthalen-1-amine, a primary aromatic amine. The resulting products, N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea or 4-cyclopropyl-1-isothiocyanatonaphthalene, are valuable intermediates in medicinal chemistry due to the established biological activities of thiourea and isothiocyanate derivatives.[4][5][6][7][8]
The reaction of a primary amine with TCDI can lead to two primary products depending on the stoichiometry of the reactants. When two equivalents of the amine are reacted with one equivalent of TCDI, the major product is the symmetrically substituted thiourea. Conversely, reaction with one equivalent of the amine can lead to the formation of an isothiocyanate, although the formation of the corresponding thiourea as a byproduct can occur, especially with less reactive amines.[9]
Potential Products and Their Significance in Drug Development
The reaction between 4-cyclopropylnaphthalen-1-amine and TCDI can yield two key products with significant potential in drug discovery:
-
N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea: Symmetrically substituted thioureas are a class of compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][7][8] The thiourea moiety can act as a pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7]
-
4-cyclopropyl-1-isothiocyanatonaphthalene: Isothiocyanates are highly reactive electrophiles that can covalently modify biological macromolecules. They are found in numerous natural products and are recognized for their antimicrobial, anti-inflammatory, and anticancer activities.[9][10] In synthetic chemistry, they serve as crucial building blocks for the synthesis of various sulfur-containing heterocyclic compounds.[9]
Experimental Protocols
The following are generalized protocols for the synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea and 4-cyclopropyl-1-isothiocyanatonaphthalene from 4-cyclopropylnaphthalen-1-amine and TCDI.
Protocol 1: Synthesis of N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea
This protocol outlines the synthesis of the symmetrically disubstituted thiourea.
Materials:
-
4-Cyclopropylnaphthalen-1-amine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 4-cyclopropylnaphthalen-1-amine (2.0 equivalents).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., THF or DCM).
-
Addition of TCDI: While stirring, add a solution of TCDI (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-bis(4-cyclopropylnaphthalen-1-yl)thiourea.
-
Protocol 2: Synthesis of 4-cyclopropyl-1-isothiocyanatonaphthalene
This protocol is designed for the synthesis of the isothiocyanate derivative.
Materials:
-
4-Cyclopropylnaphthalen-1-amine
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add TCDI (1.1 equivalents).
-
Dissolution of TCDI: Dissolve the TCDI in a suitable anhydrous solvent (e.g., THF or DCM).
-
Addition of Amine: While stirring, add a solution of 4-cyclopropylnaphthalen-1-amine (1.0 equivalent) in the same anhydrous solvent dropwise to the TCDI solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The formation of the isothiocyanate is generally rapid.
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be used directly in the next step.
-
-
Purification (if necessary):
-
If purification is required, the crude product can be purified by silica gel column chromatography. It is important to note that isothiocyanates can be sensitive to silica gel, so rapid purification is recommended.
-
Data Presentation
The following table summarizes the expected quantitative data for the reactions of primary aromatic amines with TCDI, which can be extrapolated to the reaction with 4-cyclopropylnaphthalen-1-amine.
| Parameter | N,N'-disubstituted Thiourea Synthesis | Isothiocyanate Synthesis |
| Reactant Ratio (Amine:TCDI) | 2 : 1 | 1 : 1.1 |
| Typical Solvent | THF, DCM | THF, DCM |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 4 hours | 30 minutes - 2 hours |
| Typical Yield | 80 - 95% | 70 - 90% |
| Purification Method | Column Chromatography | Column Chromatography (if needed) |
Visualizations
Below are diagrams illustrating the experimental workflow and a potential application in drug discovery.
References
- 1. Thiocarbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 2. 1,1\\\'-Thiocarbonyldiimidazole - Synthesis Of Thiocarbamates And Thioamides [moltuslab.com]
- 3. 1,1'-Thiocarbonyldiimidazole-Application_Chemicalbook [chemicalbook.com]
- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01781D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. annexechem.com [annexechem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Note: Synthesis of 4-Cyclopropylnaphthalen-1-amine via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-cyclopropylnaphthalen-1-amine, a valuable building block in medicinal chemistry and drug development, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The document outlines the reaction mechanism, optimized experimental conditions, and a step-by-step protocol. Additionally, it includes a summary of key reaction parameters in a tabular format for easy reference and visual diagrams of the reaction pathway and experimental workflow to aid in comprehension and execution.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate.[3] The introduction of a cyclopropyl moiety into aromatic systems is of significant interest in drug discovery, as this small, strained ring can favorably modulate the physicochemical and pharmacological properties of a molecule.[4] 4-Cyclopropylnaphthalen-1-amine is a key intermediate in the synthesis of various biologically active compounds.[5] This document details a reliable protocol for its synthesis using a Suzuki-Miyaura coupling approach.
Reaction Principle
The synthesis of 4-cyclopropylnaphthalen-1-amine is achieved by the Suzuki-Miyaura coupling of a 4-halonaphthalen-1-amine with a cyclopropylboron reagent. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the cyclopropyl group from the boron reagent to the palladium complex, and reductive elimination to form the desired product and regenerate the active palladium(0) catalyst.[3]
Caption: General mechanism of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
This protocol is adapted from general Suzuki-Miyaura coupling procedures and optimized for the synthesis of 4-cyclopropylnaphthalen-1-amine.[4][6]
Materials:
-
4-Bromo-1-naphthalenamine
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1-naphthalenamine (1.0 mmol, 1.0 equiv), potassium cyclopropyltrifluoroborate (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Under a counterflow of argon or nitrogen, add palladium(II) acetate (0.03 mmol, 3 mol%) and XPhos (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed 10:1 mixture of cyclopentyl methyl ether (CPME) and water (0.25 M concentration with respect to the aryl halide).
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-cyclopropylnaphthalen-1-amine.
Caption: Experimental workflow for the synthesis of 4-cyclopropylnaphthalen-1-amine.
Data Presentation
The choice of reaction parameters is crucial for a successful Suzuki-Miyaura coupling. The following table summarizes the effect of different parameters on the yield of a model Suzuki coupling reaction, providing a basis for optimization.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | CPME/H₂O (10:1) | 100 | 75[4] |
| 2 | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | CPME/H₂O (10:1) | 100 | High |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | Variable |
| 4 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 90 | Moderate |
Data adapted from a representative Suzuki-Miyaura coupling of an aryl chloride with potassium cyclopropyltrifluoroborate.[4] Yields are indicative and may vary for the specific synthesis of 4-cyclopropylnaphthalen-1-amine.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents are of high purity and the solvents are properly degassed.
-
Verify the activity of the palladium catalyst. Using a pre-catalyst can sometimes improve results.
-
The choice of base is critical; consider screening other bases such as Cs₂CO₃ or K₃PO₄.
-
-
Formation of byproducts (e.g., homocoupling):
-
Strictly maintain an inert atmosphere to prevent oxygen from entering the reaction, which can promote homocoupling of the boronic acid derivative.
-
Optimize the stoichiometry of the reactants. An excess of the boronic acid reagent can sometimes lead to homocoupling.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-cyclopropylnaphthalen-1-amine. The protocol detailed in this application note, utilizing a palladium/XPhos catalyst system, provides a robust and reproducible procedure for obtaining this valuable synthetic intermediate. Careful optimization of reaction parameters, particularly the choice of base and rigorous exclusion of oxygen, is key to achieving high yields and purity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-cyclopropylnaphthalen-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-cyclopropylnaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Lesinurad, a URAT1 inhibitor used for the treatment of hyperuricemia associated with gout. The purity and concentration of this intermediate are critical for the quality and efficacy of the final drug product. This document provides detailed analytical methods for the accurate quantification of this compound in bulk drug substances and process monitoring. The protocols described herein are based on established analytical techniques for aromatic amines and have been adapted for this specific compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₁₄ClN |
| Molecular Weight | 219.71 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 1533519-92-4 |
Analytical Methods
Three common analytical methods are presented for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A stability-indicating method suitable for routine quality control and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly useful for identifying and quantifying trace-level impurities after derivatization.
-
UV-Vis Spectrophotometry: A simple and rapid method for concentration determination in straightforward formulations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reverse-phase HPLC method is designed to be a stability-indicating assay, capable of separating the main compound from its potential degradation products and process-related impurities.
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: Methanol.
1.2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a 25 mL solution in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
1.3. Method Validation and Quantitative Data:
The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose. The following table summarizes typical performance characteristics for a validated HPLC-UV method for a pharmaceutical intermediate.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from placebo or degradation products |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity. Due to the polarity of the amine group, derivatization is recommended to improve chromatographic peak shape and thermal stability.
Experimental Protocol
2.1. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (TFAA).
-
Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 500 µL of a suitable solvent (e.g., Acetonitrile).
-
Add 100 µL of the derivatizing agent (e.g., TFAA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2.2. Instrumentation and GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
2.3. Quantitative Data:
The following table presents typical validation parameters for a GC-MS method for the analysis of a derivatized aromatic amine.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
Experimental Workflow: GC-MS Analysis
Application Notes & Protocols: Monitoring Reactions of 4-Cyclopropylnaphthalen-1-amine Hydrochloride using HPLC and TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides detailed methodologies for monitoring chemical reactions involving 4-cyclopropylnaphthalen-1-amine hydrochloride using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These protocols are designed to enable researchers to effectively track the consumption of the starting material and the formation of products, ensuring robust reaction monitoring and optimization.
Thin-Layer Chromatography (TLC) Protocol
TLC is a rapid and effective technique for the qualitative monitoring of reaction progress. The following protocol outlines the steps for developing a suitable TLC method for this compound.
Experimental Protocol: TLC Method Development and Reaction Monitoring
-
Preparation of TLC Plates and Chamber:
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Reaction Mixture (RM): Dilute a small aliquot of the reaction mixture with the same solvent used for the starting material.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw an origin line about 1 cm from the bottom of the TLC plate.[3]
-
Mark three lanes on the origin line for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Using a capillary tube, spot a small amount of the starting material solution on the 'SM' and 'C' marks.
-
Spot a small amount of the reaction mixture solution on the 'RM' and 'C' marks. The co-spot lane will contain both the starting material and the reaction mixture.[2]
-
-
Development and Visualization:
-
Place the spotted TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[2]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.[2]
-
If necessary, use a chemical stain for visualization. A common stain for amines is a p-anisaldehyde solution followed by gentle heating.[1]
-
-
Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot in the 'RM' lane and the appearance of new product spots over time. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[2]
-
Data Presentation: Recommended TLC Mobile Phase Systems
The choice of mobile phase is critical for achieving good separation. Since this compound is a salt, it is expected to be quite polar. Method development should start with a more polar solvent system and be adjusted accordingly.
| System No. | Mobile Phase Composition | Ratio (v/v) | Notes |
| 1 | Ethyl Acetate / Hexane | 30:70 to 50:50 | A good starting point for moderately polar compounds.[3][4] |
| 2 | Dichloromethane / Methanol | 95:5 to 90:10 | Suitable for more polar compounds.[4] |
| 3 | Dichloromethane / Methanol / Ammonium Hydroxide | 90:10:0.5 | The addition of a base like ammonium hydroxide or triethylamine can help to prevent streaking of the amine spot by neutralizing the acidic silica gel surface.[4][5] |
| 4 | n-Butanol / Acetic Acid / Water | 4:1:1 | A polar, protic system that can be effective for highly polar amines and their salts.[1] |
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides quantitative data on reaction progress, allowing for accurate determination of conversion and yield. A reversed-phase HPLC method is generally suitable for naphthalene derivatives.
Experimental Protocol: HPLC Method Development and Analysis
-
Instrumentation and Column:
-
A standard HPLC system with a UV detector is required.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[6]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. The acidic additive helps to improve peak shape for amines.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a known concentration of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Detection Wavelength: Monitor at a wavelength where the naphthalene core has strong absorbance, typically around 254 nm or 280 nm.[6][7]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[6]
-
Column Temperature: Maintain a constant column temperature, for example, 30 °C, to ensure reproducible retention times.
-
Injection Volume: 5-20 µL.
-
-
Method Development (Gradient):
-
Start with a gradient elution to determine the approximate retention times of the starting material and products. A broad gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes, is a good starting point.
-
Based on the results of the initial gradient run, an optimized gradient or an isocratic method can be developed to achieve baseline separation of all components in a shorter run time.
-
Data Presentation: Suggested HPLC Starting Conditions
| Parameter | Condition 1 (Scouting Gradient) | Condition 2 (Optimized Isocratic - Example) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | 5-95% B over 20 min | 60% A / 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for monitoring a reaction using either TLC or HPLC.
Caption: Workflow for reaction monitoring of this compound.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Optimization of reaction conditions for Lesinurad synthesis from 4-cyclopropylnaphthalen-1-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Lesinurad, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Formation of 1-cyclopropyl-4-isothiocyanatonaphthalene
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the optimal ratio of 4-cyclopropylnaphthalen-1-amine to 1,1'-thiocarbonyldiimidazole (TCDI) is used (1:1.5 has been shown to be effective).[1] - Extend the reaction time. Monitoring the reaction by TLC can help determine the optimal duration. A reaction time of 12 hours at 25 °C has been reported to give good yields.[1] |
| Degradation of TCDI | - Use freshly opened or properly stored TCDI. TCDI is moisture-sensitive. |
| Sub-optimal reaction temperature | - Maintain the reaction temperature at approximately 25 °C for optimal results.[1] |
| Incorrect solvent | - Dichloromethane (DCM) has been reported as an effective solvent for this step.[1] |
Issue 2: Poor Yield or Side Product Formation during Triazole Ring Formation
| Potential Cause | Recommended Solution |
| Inefficient cyclization | - Ensure the reaction is carried out under appropriate conditions. The formation of the triazole ring from the isothiocyanate intermediate often involves reaction with a hydrazine derivative followed by cyclization.[1] |
| Side reactions of the isothiocyanate | - Isothiocyanates can react with nucleophiles other than the desired hydrazine derivative. Ensure the reaction mixture is free from contaminating nucleophiles. |
| Decomposition of reactants or intermediates | - Some intermediates may be unstable. It is advisable to proceed to the next step without extensive purification if the intermediate is prone to degradation. |
Issue 3: Incomplete Bromination of the Triazole Ring
| Potential Cause | Recommended Solution |
| Insufficient brominating agent | - Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide) is used. |
| Low reaction temperature | - Some bromination reactions may require elevated temperatures to proceed to completion. |
| Deactivation of the brominating agent | - Use a fresh batch of the brominating agent. |
Issue 4: Difficulty in the Final Hydrolysis Step
| Potential Cause | Recommended Solution |
| Incomplete hydrolysis of the ester | - Increase the reaction time or the concentration of the base (e.g., lithium hydroxide).[1] - Ensure the temperature is maintained at 0 °C during the addition of the base to prevent side reactions.[1] |
| Degradation of the final product | - Lesinurad may be sensitive to harsh basic conditions. Careful control of the reaction time and temperature is crucial. |
| Precipitation issues | - After acidification with HCl to a pH of 2-3, ensure the mixture is sufficiently cooled to maximize the precipitation of Lesinurad.[1] |
Frequently Asked Questions (FAQs)
Q1: What is an alternative, less toxic reagent to thiophosgene for the synthesis of the isothiocyanate intermediate?
A1: 1,1'-Thiocarbonyldiimidazole (TCDI) is a safer and effective alternative to the highly toxic and volatile thiophosgene for the synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene from 4-cyclopropylnaphthalen-1-amine.[1]
Q2: What are the optimized conditions for the reaction of 4-cyclopropylnaphthalen-1-amine with TCDI?
A2: Optimal conditions reported for this reaction are a temperature of approximately 25 °C, a reaction time of 12 hours, using dichloromethane (DCM) as the solvent, and a molar ratio of 4-cyclopropylnaphthalen-1-amine to TCDI of 1:1.5, which resulted in a yield of 83.6%.[1]
Q3: Are there alternative synthetic routes to Lesinurad starting from this compound that avoid isothiocyanate intermediates?
A3: Yes, a method has been developed that involves the conversion of this compound to N-(4-cyclopropylnaphthalen-1-yl)formamide, which is then converted to 1-cyclopropyl-4-isocyanonaphthalene. This is followed by a multicomponent reaction to construct the 1,2,4-triazole ring, thus avoiding the use of thiophosgene and the formation of thiols.[2]
Q4: What are some of the known impurities in Lesinurad synthesis?
A4: Some identified impurities include Lesinurad Ethyl Ester Impurity, Lesinurad Chloro Impurity, and Lesinurad Desbromo Acid Impurity.
Q5: How should this compound be handled and stored?
A5: It should be handled in a well-ventilated place, avoiding dust formation and contact with skin and eyes. The container should be stored tightly closed in a dry, cool, and well-ventilated place.
Data Presentation
Table 1: Optimization of the Reaction Ratio for the Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene
| Entry | 4-Cyclopropylnaphthalen-1-amine (eq.) | TCDI (eq.) | Yield (%) |
| 1 | 1 | 1 | 72.9 |
| 2 | 1 | 1.5 | 83.6 |
| 3 | 1 | 2 | 83.5 |
| 4 | 1 | 2.5 | 82.7 |
Data sourced from Meng et al., 2017.[1]
Experimental Protocols
Synthesis of 4-cyclopropylnaphthalen-1-amine (4)
A mixture of 4-bromonaphthalen-1-amine, cyclopropylboronic acid, potassium phosphate, and palladium-tetrakis(triphenylphosphine) is dissolved in a toluene/water (25:1) mixture under a nitrogen atmosphere. The reaction is heated at 100 °C for 12 hours. After completion, the solution is filtered and concentrated. Water is added, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to afford 4-cyclopropylnaphthalen-1-amine.[1]
Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene (5)
To a solution of 4-cyclopropylnaphthalen-1-amine in dichloromethane (DCM), 1,1'-thiocarbonyldiimidazole (TCDI) is added. The mixture is stirred at 25 °C for 12 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na2SO4, and concentrated to give the crude product, which is purified by column chromatography.[1]
Synthesis of Lesinurad (I)
The methyl ester precursor of Lesinurad, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, is dissolved in THF. A lithium hydroxide solution is added at 0 °C, and the mixture is stirred for 45 minutes. The solvent is removed, and the residue is diluted with water. The mixture is then acidified to pH 2–3 with 2 N HCl to precipitate the product. The resulting solid is filtered, recrystallized from ethyl acetate, and dried under vacuum to yield Lesinurad.[1]
Visualizations
References
Improving the yield of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Lesinurad, starting from 4-cyclopropylnaphthalen-1-amine hydrochloride.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of Lesinurad.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| LSN-T01 | Low yield in the formylation of this compound to N-(4-cyclopropylnaphthalen-1-yl)formamide. | - Incomplete reaction. - Degradation of the starting material or product. - Suboptimal reaction conditions (temperature, reaction time). | - Ensure anhydrous conditions, as moisture can affect the formylating agent. - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Optimize the reaction temperature; try running the reaction at a lower temperature for a longer period or slightly elevated temperature if the reaction is sluggish. - Ensure the purity of the starting material and reagents. |
| LSN-T02 | Formation of significant impurities during the synthesis of 1-cyclopropyl-4-isocyanonaphthalene. | - Incomplete dehydration of the formamide. - Side reactions due to excess dehydrating agent (e.g., POCl₃). - Reaction temperature too high, leading to decomposition. | - Use the appropriate stoichiometry of the dehydrating agent. An excess can lead to side products. - Control the reaction temperature carefully, adding the dehydrating agent dropwise at a low temperature (e.g., 0 °C). - Ensure the complete removal of the solvent and any residual reagents from the previous step. - Purify the intermediate formamide before proceeding to the isocyanide formation. |
| LSN-T03 | Low yield in the multicomponent reaction to form the 1,2,4-triazole ring. | - Low reactivity of the isocyanide intermediate. - Suboptimal ratio of reactants. - Inefficient cyclization. | - Ensure the isocyanide intermediate is pure and used immediately after preparation, as isocyanides can be unstable. - Optimize the molar ratios of the isocyanide, benzyl carbazate, and the disulfide component. - Screen different solvents and temperatures to find the optimal conditions for the multicomponent reaction. |
| LSN-T04 | Difficulty in the bromination of the triazole intermediate. | - Incomplete reaction. - Formation of over-brominated or other side products. - Degradation of the starting material or product under brominating conditions. | - Carefully control the stoichiometry of the brominating agent (e.g., PBr₃ or NBS). - Optimize the reaction temperature and time to minimize side reactions. - Consider using a milder brominating agent if harsh conditions are causing degradation. - Monitor the reaction by TLC or LC-MS to avoid over-reaction. |
| LSN-T05 | Low yield or incomplete hydrolysis of the methyl ester to Lesinurad. | - Incomplete saponification. - Degradation of the product under basic conditions. - Difficulty in isolating the final product due to its solubility. | - Increase the reaction time or temperature for the hydrolysis step. - Use a different base (e.g., LiOH instead of NaOH) which can sometimes give cleaner reactions and better yields. - Carefully adjust the pH during workup to precipitate the product without causing degradation. The product is an acid and will be soluble in base. - Use an appropriate solvent system for extraction and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the synthesis of Lesinurad starting from this compound?
A1: Based on reported synthetic routes, an overall yield of approximately 45% can be achieved over 5 steps.[1] Alternative routes starting from different precursors have reported overall yields in the range of 4% to 38.8%.[1][2]
Q2: Are there any particularly hazardous reagents used in this synthesis that I should be aware of?
A2: Yes, some synthetic routes for Lesinurad may involve hazardous reagents. For instance, the synthesis of the key intermediate 1-cyclopropyl-4-isocyanonaphthalene can involve phosphorus oxychloride (POCl₃), which is corrosive and reacts violently with water. Some older routes for similar compounds have used thiophosgene, which is highly toxic.[1][2] It is crucial to handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Q3: What are the key intermediates in the synthesis of Lesinurad from this compound?
A3: The key intermediates in a common synthetic pathway are N-(4-cyclopropylnaphthalen-1-yl)formamide and 1-cyclopropyl-4-isocyanonaphthalene.[1] The formation of the 1,2,4-triazole ring is a crucial step in the synthesis.[1]
Q4: What are some of the common impurities that can form during the synthesis?
A4: Common impurities can include unreacted starting materials from each step, side products from incomplete reactions, or over-reaction (e.g., over-bromination). For example, in the final hydrolysis step, the corresponding ethyl ester of Lesinurad could be an impurity if the starting material for that step was the ethyl ester. Another potential impurity is the desbromo version of Lesinurad.[3]
Q5: What purification techniques are recommended for the intermediates and the final product?
A5: Standard purification techniques such as column chromatography on silica gel are often used for intermediates.[2] The final product, Lesinurad, can be purified by recrystallization or preparative HPLC if high purity is required.
Experimental Protocols & Data
Synthesis of Lesinurad from this compound
This section provides a summary of the reaction steps and reported yields.
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference |
| 1 | Formylation | This compound, formylating agent | 95 | [1] |
| 2 | Isocyanide Formation | N-(4-cyclopropylnaphthalen-1-yl)formamide, POCl₃, DCM | 93 | [1] |
| 3 | Multicomponent Reaction (Triazole Formation) | 1-cyclopropyl-4-isocyanonaphthalene, benzyl carbazate, dimethyl 2,2'-disulfanediyldiacetate | 72 | [1] |
| 4 | Bromination | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, PBr₃ | 80 | [1] |
| 5 | Hydrolysis | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, NaOH | 89 | [1] |
| Overall | ~45 | [1] |
Detailed Methodologies
Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide To a solution of this compound in an appropriate solvent, a formylating agent (e.g., ethyl formate or a mixture of formic acid and acetic anhydride) is added. The reaction mixture is stirred at a suitable temperature (e.g., room temperature or slightly elevated) until the reaction is complete as monitored by TLC. The product is then isolated by extraction and purified, for example, by recrystallization, to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.
Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene N-(4-cyclopropylnaphthalen-1-yl)formamide is dissolved in a dry solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and a dehydrating agent like phosphorus oxychloride (POCl₃) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is stirred for a specified time before being carefully quenched with an aqueous base solution. The organic layer is separated, washed, dried, and concentrated to give 1-cyclopropyl-4-isocyanonaphthalene, which is often used in the next step without further purification.
Step 3: Multicomponent Reaction for Triazole Formation The crude 1-cyclopropyl-4-isocyanonaphthalene is dissolved in a suitable solvent. To this solution are added benzyl carbazate and a disulfide, such as dimethyl 2,2'-disulfanediyldiacetate. The mixture is heated to allow for the multicomponent reaction to proceed, leading to the formation of the triazole ring. After completion, the product, methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, is isolated and purified.
Step 4: Bromination of the Triazole Intermediate The triazole intermediate is treated with a brominating agent like phosphorus tribromide (PBr₃) in an inert solvent. The reaction is typically carried out at a controlled temperature to prevent side reactions. Upon completion, the reaction is quenched, and the product, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, is isolated and purified.
Step 5: Hydrolysis to Lesinurad The methyl ester from the previous step is dissolved in a mixture of a solvent like methanol or ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH). The mixture is stirred, often with heating, to facilitate the hydrolysis of the ester. After the reaction is complete, the solution is acidified to precipitate the final product, Lesinurad. The solid is then collected by filtration, washed, and dried.
Visualizations
References
Troubleshooting common side reactions in Lesinurad synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and impurities encountered during its synthesis.
Main Synthetic Pathway of Lesinurad
The synthesis of Lesinurad typically involves the construction of the substituted 1,2,4-triazole ring followed by the introduction of the thioacetic acid side chain. A common route starts from 4-cyclopropylnaphthalen-1-amine, which is converted to the key intermediate 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol. Subsequent alkylation with an haloacetic acid ester followed by hydrolysis yields the final product.
Technical Support Center: Identification and Characterization of Impurities in 4-Cyclopropylnaphthalen-1-amine Hydrochloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the impurity profile of 4-cyclopropylnaphthalen-1-amine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities associated with this compound?
A1: Impurities in this compound can be broadly categorized into three types, based on ICH guidelines[1]:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts. For this specific molecule, they could include unreacted starting materials, products of side reactions, or isomers.
-
Inorganic Impurities: These may include reagents, ligands, catalysts (like palladium), heavy metals, or inorganic salts used in the manufacturing process.
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.
Q2: Why is it crucial to identify and characterize these impurities?
A2: Identifying, quantifying, and controlling impurities is a critical part of drug development and manufacturing.[2] Even small amounts of certain impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Regulatory authorities like the FDA and EMA have strict guidelines (such as ICH Q3A/B) that set thresholds for reporting, identifying, and qualifying impurities.[1][3]
Q3: What are the most common analytical techniques for analyzing impurities in aromatic amines like this one?
A3: The most common and powerful analytical techniques for impurity profiling of aromatic amines are:
-
High-Performance Liquid Chromatography (HPLC): Often with UV detection, HPLC is the workhorse for separating and quantifying non-volatile organic impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.[5][6][7][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and selective, making it invaluable for identifying unknown impurities by providing molecular weight information.[4]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study intentionally exposes the drug substance to stress conditions such as acid, base, oxidation, heat, and light to produce degradation products.[4][11][12][13][14][15][16] This study is crucial for several reasons:
-
It helps to identify likely degradation products that could form during storage.[16]
-
It establishes the degradation pathways of the molecule.[13]
-
It demonstrates the specificity of the analytical method, proving that it can separate the main compound from its degradation products.[16]
Troubleshooting Guides
Q1: I am seeing an unexpected peak in my HPLC chromatogram. How do I identify its source?
A1: An unexpected peak in an HPLC analysis can be a significant issue that requires a systematic investigation.[3] The source could be contamination, a co-eluting component, a degradation product, or a process-related impurity.[1][3]
Troubleshooting Steps:
-
Confirm the Peak is Real: Re-inject the same sample to ensure it's not a random artifact. If the peak is reproducible, proceed with the investigation.
-
Blank Injections: Inject your mobile phase and sample diluent as blanks. If the peak is present, it indicates contamination in your solvent, glassware, or HPLC system.[1]
-
Placebo Injection: If you are analyzing a formulated product, inject a placebo (all excipients without the API). This will help determine if the peak originates from the excipients.[1]
-
Review Synthesis Route: Examine the synthetic pathway for potential by-products, unreacted starting materials, or reagents that could be the source of the impurity.
-
Forced Degradation: Compare the chromatogram with those from forced degradation studies. A match might indicate that the impurity is a degradant.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to check the peak purity. A non-homogenous peak suggests co-elution.
-
Structural Elucidation: If the peak is confirmed to be a real and significant impurity, further characterization using techniques like LC-MS for molecular weight determination and preparative HPLC for isolation followed by NMR for structural confirmation is necessary.[3][17]
Q2: My Buchwald-Hartwig amination or Suzuki coupling reaction is giving a low yield and multiple by-products. What are the common side reactions?
A2: Low yields and by-products in palladium-catalyzed cross-coupling reactions are common issues.
Common Side Reactions in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be caused by beta-hydride elimination from the palladium-amido complex.[18]
-
Catalyst Deactivation: The amine substrate or product can sometimes act as a ligand, deactivating the palladium catalyst.[19] Using bulky phosphine ligands can often mitigate this.
-
Homocoupling: The boronic acid (in Suzuki-type reactions) or the aryl halide can couple with themselves to form symmetric biaryls. This can be influenced by the presence of oxygen.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: These reactions are sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).
-
Optimize Ligand and Base: The choice of ligand and base is critical. For challenging substrates, electron-rich and sterically hindered ligands are often more effective.[18]
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more consistent and cleaner reactions compared to generating the active catalyst in situ.
-
Temperature Control: Running the reaction at a lower temperature, if possible, can sometimes reduce the formation of dehalogenated by-products.
Potential Impurity Identification and Characterization
While specific impurity data for this compound is not extensively available in public literature, we can infer potential process-related impurities based on likely synthetic routes. A plausible synthesis involves the palladium-catalyzed coupling of an amine source with a 4-cyclopropylnaphthalene precursor.
Potential Process-Related Impurities:
| Impurity Name | Structure | Potential Source |
| 4-Bromo-1-aminonaphthalene | Unreacted starting material from a Suzuki or Buchwald-Hartwig coupling. | |
| 4-Cyclopropyl-1-nitronaphthalene | Incomplete reduction if the synthesis proceeds via a nitro intermediate. | |
| N,N-bis(4-cyclopropylnaphthalen-1-yl)amine | Over-reaction or side reaction during amination. | |
| Naphthalene | By-product from hydrodehalogenation of a naphthalene starting material. | |
| Biphenyl derivatives | Homocoupling of boronic acids or aryl halides used in the coupling reaction. |
Potential Degradation Products:
Based on the structure of 4-cyclopropylnaphthalen-1-amine, forced degradation studies might reveal the following types of degradants:
| Degradation Type | Potential Products |
| Oxidative Degradation | N-oxides, hydroxylamines, or products from the opening of the cyclopropyl ring.[4][13] |
| Photolytic Degradation | Products resulting from reactions involving the aromatic naphthalene ring system.[4] |
| Thermal Degradation | Generally, aromatic amines are relatively stable to heat, but degradation could occur at high temperatures.[4] |
| Acid/Base Hydrolysis | The compound is likely stable to hydrolysis under typical conditions, but extreme pH may cause some degradation.[13] |
Data Presentation
The following tables present hypothetical but realistic data for the validation of an analytical method for this compound.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria (as per ICH Q2(R1))[18] |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| LOD | 0.01% | Reportable |
| LOQ | 0.03% | Reportable |
| Precision (%RSD) | < 2.0% | ≤ 15% at LOQ, ≤ 10% at higher concentrations |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically 80-120% |
Table 2: GC-MS Residual Solvent Analysis (Hypothetical Data)
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | 50 | 3000 |
| Toluene | 10 | 890 |
| Tetrahydrofuran (THF) | 20 | 720 |
| Ethyl Acetate | 15 | 5000 |
Experimental Protocols
1. HPLC-UV Method for Purity and Impurity Determination
This protocol outlines a general method for the analysis of this compound. Method optimization and validation are required for specific applications.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
2. GC-MS Headspace Method for Residual Solvent Analysis
This protocol is based on general methods for residual solvent analysis in amine hydrochloride salts.[7][8][9][10]
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium at a constant flow of 2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
3. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light as per ICH Q1B guidelines.[4]
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Spectrophotometric quantitative analysis of lesinurad using extractive acid dye reaction based on greener selective computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. agilent.com [agilent.com]
- 11. scispace.com [scispace.com]
- 12. 4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. biopharminternational.com [biopharminternational.com]
- 16. Simultaneous determination of lesinurad and co-administered drugs used in management of gout comorbidities to uncover potential pharmacokinetic interaction in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcraveonline.com [medcraveonline.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. This compound CAS 1533519-92-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
How to avoid the formation of byproducts when using 4-cyclopropylnaphthalen-1-amine hydrochloride
Welcome to the technical support center for 4-cyclopropylnaphthalen-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the formation of byproducts during the synthesis and handling of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of 4-cyclopropylnaphthalen-1-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 4-halonaphthalen-1-amine (e.g., 4-bromo-naphthalen-1-amine) with a cyclopropylating agent, such as cyclopropylboronic acid. The resulting free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.[1]
Q2: What are the primary byproducts to be aware of during the synthesis of this compound?
Several byproducts can form depending on the reaction conditions. The most common include:
-
Over-arylated products: Where a second naphthalenamine molecule reacts with the desired product.
-
Hydrodehalogenation byproducts: Where the starting 4-halonaphthalen-1-amine is reduced, removing the halogen atom.
-
Cyclopropyl ring-opened species: The strained cyclopropyl ring can open under certain conditions, particularly in the presence of strong acids.
-
Oxidative dimerization products: Naphthalenamines can be susceptible to oxidative coupling, leading to dimer formation.
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include:
-
Optimization of catalyst and ligand: The choice of palladium catalyst and phosphine ligand is crucial in Buchwald-Hartwig aminations to promote the desired C-N bond formation and suppress side reactions.[2][3][4][5][6]
-
Control of stoichiometry: Using the correct ratio of reactants can prevent over-arylation.
-
Careful selection of base: The base used can influence the reaction pathway.
-
Temperature and reaction time monitoring: Running the reaction at the optimal temperature for the appropriate duration can minimize the formation of degradation products.
-
Exclusion of oxygen: To prevent oxidative dimerization, it is important to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best practices for the purification of this compound?
Purification can be achieved through several methods:
-
Crystallization: Recrystallization from a suitable solvent system is often effective for removing impurities.
-
Column chromatography: Silica gel chromatography can be used to separate the desired product from byproducts with different polarities.
-
Acid-base extraction: This technique can be employed to separate the basic amine product from non-basic impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Inefficient catalysis | Screen different palladium catalysts and phosphine ligands. Ensure the catalyst is not deactivated. |
| Suboptimal reaction temperature | Optimize the reaction temperature. Lower temperatures may reduce byproduct formation but could also slow down the desired reaction. | |
| Presence of over-arylated byproduct | Incorrect stoichiometry | Use a slight excess of the cyclopropylating agent relative to the naphthalenamine. |
| Significant amount of hydrodehalogenation | Presence of a hydrogen source and a catalyst that promotes this side reaction | Use a ligand that favors reductive elimination over other pathways. Ensure anhydrous conditions. |
| Detection of ring-opened byproducts | Exposure to strong acidic conditions | Avoid the use of strong acids during the reaction and workup. If the hydrochloride salt is desired, the addition of HCl should be carefully controlled. |
| Product discoloration (suggesting oxidation) | Presence of oxygen during the reaction or storage | Degas all solvents and reagents and maintain an inert atmosphere throughout the synthesis and storage. |
Experimental Protocols
Protocol 1: Synthesis of 4-Cyclopropylnaphthalen-1-amine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
4-Bromo-naphthalen-1-amine
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromo-naphthalen-1-amine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), and potassium phosphate tribasic (2.0 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 equiv) and tricyclohexylphosphine (0.04 equiv) in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add additional anhydrous, degassed toluene and a small amount of degassed water.
-
Seal the flask and heat the reaction mixture at 80-100 °C with stirring under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Formation of this compound
Materials:
-
Purified 4-cyclopropylnaphthalen-1-amine
-
Hydrochloric acid (e.g., 2 M solution in diethyl ether)
-
Diethyl ether (anhydrous)
Procedure:
-
Dissolve the purified 4-cyclopropylnaphthalen-1-amine in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield and Byproduct Formation
| Ligand | Product Yield (%) | Over-arylation (%) | Hydrodehalogenation (%) |
| Tricyclohexylphosphine (PCy₃) | 85 | 5 | 10 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 90 | 3 | 7 |
| XPhos | 92 | <2 | <5 |
| SPhos | 88 | 4 | 8 |
Note: These are representative data and actual results may vary depending on specific reaction conditions.
Table 2: Influence of Acid Concentration on Cyclopropyl Ring Opening
| Acid | Concentration | Temperature (°C) | Ring-Opened Byproduct (%) |
| HCl | 1 M | 25 | <1 |
| HCl | 6 M | 25 | 15 |
| HCl | 1 M | 80 | 10 |
| Trifluoroacetic Acid | 1 M | 25 | 5 |
Note: Data is illustrative of the trend of increased ring-opening with stronger acid and higher temperature.
Visualizations
Caption: Potential pathways for byproduct formation during the synthesis of 4-cyclopropylnaphthalen-1-amine.
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Simplified signaling pathway of uric acid reabsorption via the URAT1 transporter and the inhibitory action of Lesinurad.
References
- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification challenges of Lesinurad when synthesized from 4-cyclopropylnaphthalen-1-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification challenges during the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Lesinurad starting from this compound?
The synthesis involves a multi-step process that begins with the conversion of this compound to an isocyanide intermediate. This is followed by a multicomponent reaction to construct the 1,2,4-triazole ring system. The final steps involve bromination of the triazole ring and hydrolysis of an ester intermediate to yield the final Lesinurad product.[1]
Q2: What are the common impurities encountered in this synthesis?
Several process-related impurities and potential byproducts can complicate the purification of Lesinurad. These include unreacted starting materials and intermediates, as well as side-products from the key reaction steps. Known impurities that may arise from this or similar synthetic routes include:
-
Lesinurad Ethyl Ester Impurity: An esterified version of the final product.[2]
-
Lesinurad Chloro Impurity: A chlorinated analog of Lesinurad.[2]
-
Unreacted Intermediates: Such as the methyl ester of Lesinurad, which is the precursor before the final hydrolysis step.[1]
-
Side-products from the Multicomponent Reaction: These reactions can sometimes yield isomeric products or other adducts depending on the reaction conditions.
Q3: What analytical techniques are recommended for monitoring the purity of Lesinurad during purification?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Lesinurad and quantifying impurities.[3][4][5] UV-Visible spectrophotometry can also be utilized for quantitative analysis.[4]
Troubleshooting Guides
Issue 1: Low Purity of Crude Lesinurad After Final Hydrolysis
Problem: The crude Lesinurad obtained after the hydrolysis of the methyl ester intermediate shows significant impurities by HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Hydrolysis | Monitor the reaction progress using TLC or HPLC to ensure the complete disappearance of the methyl ester intermediate. If necessary, prolong the reaction time or adjust the concentration of the base (e.g., NaOH).[1] | Residual methyl ester is a common impurity that can be difficult to remove from the final product due to similar polarity. |
| Degradation of Product | Perform the hydrolysis at a controlled, lower temperature. Minimize the reaction time once the starting material is consumed. | Lesinurad, under harsh basic conditions and elevated temperatures, may be susceptible to degradation. |
| Presence of Byproducts from Previous Steps | Purify the intermediate, methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, by column chromatography or recrystallization before proceeding to the hydrolysis step. | Carrying forward impurities from earlier stages will contaminate the final product, making purification more challenging. |
Issue 2: Difficulty in Crystallizing Lesinurad
Problem: The isolated Lesinurad fails to crystallize or forms an oil/amorphous solid.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Impurities | Analyze the crude product by HPLC to identify the level and nature of impurities. If significant impurities are present, purify the material using column chromatography before attempting recrystallization. | Impurities can inhibit crystal lattice formation, leading to oils or amorphous solids. |
| Inappropriate Solvent System | Screen a variety of solvent systems for recrystallization. Solvents such as methanol and ethanol have been reported to form solvates with Lesinurad.[6] Experiment with solvent/anti-solvent systems (e.g., dissolving in a good solvent like methanol and adding a poor solvent like water). | The choice of solvent is critical for successful crystallization. Lesinurad's poor aqueous solubility suggests that organic or mixed solvent systems will be more effective.[6] |
| Polymorphism | Attempt different crystallization techniques such as slow evaporation, slow cooling, or slurry crystallization to favor the formation of a stable crystalline form. Seeding with a known crystal of Lesinurad can also be beneficial. | Lesinurad is known to exist in different polymorphic forms, which can influence its crystallization behavior.[6] |
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Lesinurad starting from this compound.[1]
| Reaction Step | Product | Reported Yield |
| Formylation of 4-cyclopropylnaphthalen-1-amine | N-(4-cyclopropylnaphthalen-1-yl)formamide | 95% |
| Dehydration to Isocyanide | 1-cyclopropyl-4-isocyanonaphthalene | ~93% |
| Multicomponent Reaction | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | 72% |
| Bromination | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 80% |
| Hydrolysis | Lesinurad | 89% |
| Overall Yield | Lesinurad | ~45% |
Experimental Protocols
Protocol 1: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene
-
Formylation: this compound is reacted with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.[1]
-
Dehydration: The resulting formamide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM), to produce 1-cyclopropyl-4-isocyanonaphthalene.[1] The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully quenched and extracted. The crude isocyanide can be purified by column chromatography on silica gel.
Protocol 2: HPLC Analysis of Lesinurad Purity
-
Column: A reverse-phase C18 column (e.g., Inertsil ODS, 4.6 x 250 mm, 5 µm) is typically used.[3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 40:60 (v/v) mixture of 0.1% trifluoroacetic acid and methanol.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of 255 nm.[5]
-
Sample Preparation: Dissolve the Lesinurad sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.
Visualizations
Caption: Synthetic workflow for Lesinurad from 4-cyclopropylnaphthalen-1-amine HCl.
Caption: Troubleshooting decision tree for Lesinurad purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of lesinurad and allopurinol in recently approved FDA pharmaceutical preparation. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Impact of 4-cyclopropylnaphthalen-1-amine hydrochloride Purity on Final Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the starting material purity of 4-cyclopropylnaphthalen-1-amine hydrochloride on the synthesis of the final product, with a focus on the production of Lesinurad.
Troubleshooting Guides
This section addresses specific issues that may be encountered during synthesis, linking them to the purity of the starting material, this compound.
Problem 1: Low Yield of the Final Product (Lesinurad)
Possible Cause: Impurities in the this compound starting material can react with downstream reagents, leading to the formation of byproducts and consuming the desired reactants, thus lowering the overall yield of Lesinurad.
Troubleshooting Steps:
-
Purity Analysis of the Starting Material:
-
Conduct a thorough purity analysis of the this compound lot used.
-
Recommended analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.
-
-
Identification of Potential Impurities:
-
Common impurities can arise from the synthetic route of this compound. These may include isomers, unreacted starting materials, or byproducts from side reactions.
-
A potential impurity that has been identified in the synthesis of Lesinurad is an unexpected isomeric byproduct.[1]
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or HPLC to detect the formation of any unusual spots or peaks that might indicate side reactions.
-
-
Purification of Starting Material:
-
If the starting material is found to be of insufficient purity, consider recrystallization or chromatographic purification to remove critical impurities before proceeding with the synthesis.
-
Problem 2: Formation of Unexpected Side Products in the Final Product
Possible Cause: Reactive impurities in the this compound can participate in parallel reactions, leading to the formation of unexpected adducts or derivatives in the final product mixture.
Troubleshooting Steps:
-
Characterization of Side Products:
-
Isolate the major side products using preparative chromatography.
-
Characterize their structures using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
-
Retrospective Analysis of Starting Material:
-
Once the structures of the side products are known, retrospectively analyze the starting material for the presence of precursor impurities that could lead to their formation.
-
-
Review of Synthetic Route:
-
Examine the synthetic route of this compound to hypothesize the potential impurities that could be carried over.
-
Logical Relationship: Impact of Impurity on Final Product
References
Green chemistry approaches for the synthesis of Lesinurad from 4-cyclopropylnaphthalen-1-amine hydrochloride
For researchers, scientists, and drug development professionals dedicated to sustainable pharmaceutical manufacturing, this technical support center provides troubleshooting guidance and frequently asked questions for the green synthesis of Lesinurad, commencing with 4-cyclopropylnaphthalen-1-amine hydrochloride. The methodologies presented prioritize environmentally benign processes, such as multicomponent reactions and continuous flow synthesis, to mitigate the use of hazardous reagents and improve overall efficiency.
Troubleshooting Guide
This guide addresses potential issues that may arise during the green synthesis of Lesinurad, offering systematic solutions to overcome common experimental challenges.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the formation of 1-cyclopropyl-4-isocyanonaphthalene | Incomplete conversion of the formamide precursor. Degradation of the isocyanide product. | Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in the correct stoichiometric amount. Maintain a low reaction temperature to prevent side reactions. Work up the reaction mixture promptly to isolate the isocyanide and avoid decomposition. |
| Poor results in the multicomponent reaction to form the triazole ring | Impure starting materials, particularly the isocyanide. Incorrect reaction stoichiometry. Inefficient catalyst or reaction conditions. | Purify the 1-cyclopropyl-4-isocyanonaphthalene via chromatography before use. Carefully control the molar ratios of the reactants (isocyanide, disulfide, and nucleophile). If applicable, screen different catalysts and solvents to optimize the reaction. Consider microwave irradiation to potentially improve yield and reduce reaction time. |
| Difficulty in the final hydrolysis step to yield Lesinurad | Incomplete hydrolysis of the ester precursor. Degradation of the final product under harsh basic conditions. | Extend the reaction time or slightly increase the temperature for the hydrolysis. Use a milder base (e.g., LiOH instead of NaOH) and monitor the reaction progress closely by TLC or HPLC to avoid product degradation. Carefully neutralize the reaction mixture to the isoelectric point of Lesinurad to maximize precipitation and recovery. |
| Formation of significant byproducts | Side reactions due to reactive intermediates. Presence of impurities in starting materials or solvents. | Optimize reaction conditions (temperature, concentration, addition rate of reagents) to favor the desired reaction pathway. Use high-purity, anhydrous solvents and reagents to minimize side reactions. Employ in-line purification techniques in continuous flow setups to remove byproducts as they form. |
| Inconsistent results in continuous flow synthesis | Fluctuations in flow rates or temperature. Clogging of the reactor coils. Inefficient mixing of reagents. | Utilize precise and calibrated syringe pumps for stable flow rates. Implement a robust temperature control system for the reactor. Filter all reagent solutions before introducing them into the flow system to prevent clogging. Ensure the reactor design promotes efficient mixing at the interface of the reagent streams. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the green synthesis of Lesinurad.
Q1: What are the main green chemistry advantages of the multicomponent synthesis of Lesinurad?
A1: The primary advantages include the avoidance of toxic reagents like thiophosgene, which is traditionally used to create the isothiocyanate intermediate.[1][2] Multicomponent reactions also increase atom economy by incorporating multiple starting materials into the final product in a single step, reducing waste and simplifying purification processes.[1]
Q2: Can the synthesis be performed under solvent-free conditions?
A2: While the literature primarily describes solution-phase synthesis, exploring solvent-free or mechanochemical conditions could be a further step towards a greener process. Such methods can reduce solvent waste and potentially lower energy consumption.
Q3: What are the key parameters to control in the continuous flow synthesis of Lesinurad?
A3: In continuous flow synthesis, precise control over residence time, temperature, and stoichiometry is crucial.[3] The flow rates of the individual reactant streams determine the stoichiometry and residence time within the heated reactor coils, directly impacting reaction completion and yield.[3]
Q4: How can I minimize the environmental impact of purification steps?
A4: To reduce the environmental impact of purification, consider using greener solvents for chromatography, such as supercritical fluids or bio-based solvents. Implementing in-line purification in a continuous flow setup can also minimize solvent usage and waste generation.
Q5: Are there any safety concerns with the reagents used in the greener synthetic routes?
A5: While greener routes avoid highly toxic reagents like thiophosgene, it is essential to handle all chemicals with appropriate safety precautions.[2] For instance, phosphorus oxychloride (POCl₃), used for dehydration, is corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and use personal protective equipment.
Quantitative Data Summary
The following table summarizes key quantitative data from a reported green synthesis of Lesinurad via a multicomponent reaction.[2]
| Reaction Step | Product | Yield (%) | Reagents | Solvent |
| Formylation | N-(4-cyclopropylnaphthalen-1-yl)formamide | 95 | This compound, Formic acid | - |
| Dehydration | 1-cyclopropyl-4-isocyanonaphthalene | ~93 | N-(4-cyclopropylnaphthalen-1-yl)formamide, POCl₃ | Dichloromethane |
| Multicomponent Reaction | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | 72 | 1-cyclopropyl-4-isocyanonaphthalene, Benzyl carbazate, Dimethyl 2,2'-disulfanediyldiacetate | - |
| Bromination | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 80 | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate, PBr₃ | - |
| Hydrolysis | Lesinurad | 89 | Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, NaOH | - |
| Overall Yield | Lesinurad | 45 |
Experimental Protocols
A detailed methodology for a key green synthetic approach to Lesinurad is provided below.
Synthesis of Lesinurad via a Multicomponent Reaction [2]
-
N-(4-cyclopropylnaphthalen-1-yl)formamide (17): this compound (16) is reacted with formic acid to yield N-(4-cyclopropylnaphthalen-1-yl)formamide (17) in a 95% isolated yield.
-
1-cyclopropyl-4-isocyanonaphthalene (7): Compound 17 is then treated with phosphorus oxychloride (POCl₃) in dichloromethane (DCM) to afford the key intermediate 1-cyclopropyl-4-isocyanonaphthalene (7) in approximately 93% isolated yield.
-
Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate (15): A multicomponent reaction is performed with 1-cyclopropyl-4-isocyanonaphthalene (7), benzyl carbazate, and dimethyl 2,2'-disulfanediyldiacetate (14) to directly synthesize the triazole intermediate (15) in a 72% yield.
-
Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (18): The intermediate 15 is brominated using phosphorus tribromide (PBr₃) to produce the bromo-triazole derivative (18) with an 80% yield.
-
Lesinurad (1): The final step involves the hydrolysis of the methyl ester (18) using sodium hydroxide (NaOH) to yield Lesinurad (1) in 89% yield.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the green synthesis of Lesinurad.
Caption: Workflow for the multi-step green synthesis of Lesinurad.
Caption: Comparison of traditional vs. green synthesis of Lesinurad.
References
- 1. Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides | Semantic Scholar [semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Continuous flow synthesis of the URAT1 inhibitor lesinurad - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Reducing the use of toxic reagents like thiophosgene in Lesinurad synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Lesinurad, with a focus on reducing the use of the toxic reagent thiophosgene.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using thiophosgene in Lesinurad synthesis?
A1: Thiophosgene is a highly toxic, volatile, and foul-smelling liquid that poses significant health and environmental risks.[1][2] Inhalation can lead to respiratory irritation and delayed pulmonary edema, while contact can cause severe burns to the skin and eyes.[1] Its use in large-scale industrial production is highly undesirable due to the difficulty in maintaining a completely closed system, often requiring an excess of the reagent and leading to environmental pollution.[2] Furthermore, reactions involving thiophosgene can generate by-products like thiourea derivatives, complicating purification processes.[2]
Q2: What are the primary safer alternatives to thiophosgene for the synthesis of the key isothiocyanate intermediate?
A2: Two main greener alternatives have been effectively demonstrated:
-
1,1'-Thiocarbonyldiimidazole (TCDI): This stable, solid reagent is a much safer substitute for thiophosgene in converting primary amines to isothiocyanates.[2]
-
Multicomponent Reaction with Isocyanides and Disulfides: This innovative approach bypasses the need for an isothiocyanate intermediate altogether, constructing the 1,2,4-triazole ring in a one-pot reaction.[1][3]
Q3: What are the overall yield and step-count comparisons between the traditional and greener synthesis routes?
A3: The newer, thiophosgene-free methods are not only safer but also offer comparable or even improved overall yields and process efficiency. A summary is provided in the table below.
Quantitative Data Summary
| Synthesis Route | Key Reagent/Method | Number of Steps | Overall Yield | Key Advantages |
| Traditional Method | Thiophosgene | ~8 | ~9.5% | Established method |
| TCDI Method | 1,1'-Thiocarbonyldiimidazole (TCDI) | 6 | 38.8% | Avoids toxic thiophosgene, higher yield, milder conditions.[2] |
| Multicomponent Reaction | Isocyanide and Disulfide | 5 | 45% | Avoids thiophosgene and thiols, cost-effective, easier workup.[1] |
| Continuous Flow Synthesis | Telescoped Reactions | 5 (linear sequence) | 68% | Fast reaction time (2 hours total residence), suitable for large-scale production.[4] |
Troubleshooting Guides
Route 1: Synthesis via 1,1'-Thiocarbonyldiimidazole (TCDI)
This route involves the reaction of 4-cyclopropylnaphthalen-1-amine with TCDI to form the key intermediate, 1-cyclopropyl-4-isothiocyanatonaphthalene.
Potential Issue 1: Low yield of 1-cyclopropyl-4-isothiocyanatonaphthalene.
-
Possible Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Reagent Ratio: Ensure the molar ratio of 4-cyclopropylnaphthalen-1-amine to TCDI is optimized. A ratio of 1:1.5 has been shown to provide high yields.[2]
-
Solvent: Dichloromethane (DCM) is an effective solvent for this reaction.[2] Ensure it is anhydrous.
-
Temperature and Time: The reaction proceeds efficiently at room temperature (around 25°C) over 12 hours.[2]
-
Purification: After reaction completion, filter the solution and concentrate under reduced pressure. The subsequent aqueous workup and extraction with ethyl acetate are crucial for isolating the product.[2]
-
Potential Issue 2: Formation of thiourea by-products.
-
Possible Cause: Presence of moisture or unreacted amine.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Complete Consumption of Amine: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting amine is fully consumed.
-
Route 2: Multicomponent Synthesis
This route involves the construction of the 1,2,4-triazole ring in a one-pot reaction from an isocyanide, a disulfide, and a hydrazine compound.
Potential Issue 1: Low yield in the key triazole ring formation step.
-
Possible Cause: Inefficient activation of the disulfide or suboptimal reaction temperature.
-
Troubleshooting Steps:
-
Disulfide Activation: N-Bromosuccinimide (NBS) is used to activate the disulfide. Ensure the disulfide and NBS are refluxed for approximately 1 hour to facilitate the formation of the sulfenyl halide intermediate.[1]
-
Reaction Temperature: The subsequent addition of the hydrazine and isocyanide should be carried out at an elevated temperature (e.g., 70°C) to ensure efficient reaction.[1] Lower temperatures may result in unsatisfactory yields.[1]
-
Monitoring: Use TLC to monitor the progress of both the disulfide activation and the final multicomponent reaction.[1]
-
Potential Issue 2: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials or side products.
-
Troubleshooting Steps:
-
Workup: After the reaction, a thorough aqueous workup is necessary. This includes extraction with a suitable organic solvent like DCM and washing to remove water-soluble impurities.[1]
-
Chromatography: Column chromatography on silica gel is an effective method for purifying the desired product.[1] The choice of eluent system (e.g., petroleum ether/ethyl acetate) should be optimized based on TLC analysis.[1]
-
Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene using TCDI[2]
-
To a solution of 4-cyclopropylnaphthalen-1-amine (33 mmol) in dichloromethane (100 mL), add di(1H-imidazol-1-yl)methanethione (TCDI) (50 mmol).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the solution and concentrate it under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography (eluent: ethyl acetate/petroleum ether = 1:8) to obtain 1-cyclopropyl-4-isothiocyanatonaphthalene as a clear brown oil.
Protocol 2: Multicomponent Synthesis of the Lesinurad Precursor[1]
-
In a 50 mL vial, add the disulfide compound (1 mmol) and N-Bromosuccinimide (NBS) (2 mmol) in 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere.
-
Stir the mixture under reflux for 1 hour. Monitor the reaction progress by TLC.
-
In a separate vial, prepare a mixture of the hydrazine compound (5 mmol) and 1-cyclopropyl-4-isocyanonaphthalene (1 mmol) in DCE (10 mL).
-
Slowly add the solution from step 2 to the mixture from step 3 at 70°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (50 mL) and extract the mixture with dichloromethane (3 x 75 mL).
-
Dry the combined organic layers with Na₂SO₄ and concentrate.
-
Purify the residue by silica gel chromatography to afford the desired product.
Visualizations
Caption: Comparison of synthetic routes to Lesinurad precursors.
Caption: Troubleshooting workflow for the TCDI-mediated synthesis of the isothiocyanate intermediate.
Caption: Troubleshooting workflow for the multicomponent synthesis of the 1,2,4-triazole ring.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Process Intensification for Lesinurad Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the process intensification of Lesinurad intermediate synthesis. The information is tailored to address specific issues that may be encountered during experimental work, with a focus on improving efficiency, safety, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the synthesis of Lesinurad?
A1: The synthesis of Lesinurad, 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, involves several key intermediates. Two of the most critical are:
-
4-cyclopropylnaphthalen-1-amine: This intermediate is typically formed via a Suzuki coupling reaction.
-
5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol: This intermediate contains the core triazole structure of Lesinurad.[1]
Q2: What are the main advantages of using process intensification for Lesinurad synthesis?
A2: Process intensification, such as the use of continuous flow chemistry, offers several advantages over traditional batch processes for Lesinurad synthesis. These include:
-
Improved Safety: Continuous flow reactors handle smaller volumes of hazardous reagents and intermediates at any given time, reducing the risk of accidents.[2]
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction selectivity and yields.
-
Increased Efficiency: Telescoping multiple reaction steps into a single continuous operation can significantly reduce overall processing time, solvent usage, and intermediate purification steps.[3] For instance, a five-step continuous flow synthesis of Lesinurad has been reported with an overall yield of 68% in a total residence time of just 2 hours.[3]
-
Higher Yields: Optimized conditions in continuous flow can lead to higher product yields compared to batch synthesis. For example, the 3-thio-1,2,4-triazole key intermediate for Lesinurad was generated in 88% yield with a residence time of 55 minutes in a continuous flow system.[3]
Q3: What are the common challenges in traditional Lesinurad synthesis that process intensification can address?
A3: Traditional batch syntheses of Lesinurad have faced several challenges, including:
-
Use of Hazardous Reagents: Some routes employ highly toxic and volatile reagents like thiophosgene for the formation of isothiocyanate intermediates.[1]
-
Low Overall Yields: Some reported multi-step batch syntheses suffer from low overall yields, making them less economically viable for large-scale production.[1]
-
Harsh Reaction Conditions: Certain steps may require anhydrous and oxygen-free conditions, which can be difficult and costly to maintain on a large scale.[1]
-
Complex Purification: The isolation and purification of intermediates between steps can be time-consuming and lead to product loss.
Troubleshooting Guides
Suzuki Coupling for 4-cyclopropylnaphthalen-1-amine Synthesis
The Suzuki coupling of 4-bromonaphthalen-1-amine with cyclopropylboronic acid is a key C-C bond-forming reaction. Below are common issues and troubleshooting suggestions.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no conversion | Inactive catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Consider using a pre-catalyst that is more stable to air and moisture. |
| Inappropriate base | The choice of base is critical for activating the boronic acid.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate. | |
| Poor solvent choice | The solvent system needs to solubilize all reactants and facilitate the catalytic cycle. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.[1] Optimize the solvent ratio. | |
| Formation of side products | Homocoupling of the boronic acid | This can occur if the oxidative addition of the aryl halide to the palladium catalyst is slow. Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling. |
| Dehalogenation of the starting material | This side reaction can be promoted by certain palladium catalysts and reaction conditions. Try using a different palladium source or ligand. | |
| Protodeboronation of the boronic acid | This involves the cleavage of the C-B bond by a proton source. Ensure the base is not too weak and that the reaction medium is not acidic. | |
| Difficulty in purification | Residual palladium | Use a palladium scavenger resin or perform an aqueous wash with a chelating agent to remove residual palladium. |
| Boronic acid-related impurities | Wash the organic layer with a basic aqueous solution to remove unreacted boronic acid and its byproducts. |
Formation of 1,2,4-Triazole Ring
The formation of the 1,2,4-triazole ring is a crucial step in building the core of the Lesinurad molecule. This is often achieved through the cyclization of a thiosemicarbazide intermediate.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Incomplete cyclization | Insufficiently basic or acidic conditions | The cyclization of thiosemicarbazides can be promoted by either a base (e.g., NaOH, KOH) or an acid.[5] Optimize the concentration and choice of the cyclizing agent. |
| Low reaction temperature | The cyclization may require elevated temperatures. Monitor the reaction progress at different temperatures to find the optimal condition. | |
| Formation of isomers or byproducts | Ambident nucleophilicity of thiosemicarbazide | Thiosemicarbazides can potentially cyclize to form different heterocyclic rings. The reaction conditions (pH, temperature, solvent) can influence the regioselectivity. Careful characterization of the product is essential. |
| Degradation of starting material or product | Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. | |
| Product precipitation issues | Poor solubility of the triazole-thiol | The product may precipitate from the reaction mixture. Choose a solvent in which the product has reasonable solubility at the reaction temperature but can be easily precipitated upon cooling for isolation. |
Data Presentation
Table 1: Comparison of Batch vs. Continuous Flow Synthesis of a Key Lesinurad Intermediate
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Intermediate | 3-thio-1,2,4-triazole | 3-thio-1,2,4-triazole | [3] |
| Yield | Not specified | 88% | [3] |
| Reaction Time | Not specified | 55 minutes (residence time) | [3] |
| Purification | Required between steps | Telescoped, no intermediate purification | [3] |
Table 2: Reported Yields for Steps in an Improved Lesinurad Synthesis
| Step | Product | Yield | Reference |
| 1. Suzuki Reaction | 4-cyclopropylnaphthalen-1-amine | Not specified | [1] |
| 2. Isothiocyanate Formation | 1-cyclopropyl-4-isothiocyanatonaphthalene | 96.2% | [1] |
| 3. Thiosemicarbazide Formation & Cyclization | 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol | 76.0% | [1] |
| 4. S-alkylation | Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 88.0% | [1] |
| 5. Bromination & Hydrolysis | Lesinurad | 90.0% | [1] |
| Overall Yield | Lesinurad | 38.8% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-cyclopropylnaphthalen-1-amine via Suzuki Coupling (Batch)
This protocol is adapted from a reported synthesis of Lesinurad.[1]
Materials:
-
4-bromonaphthalen-1-amine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a reaction vessel, add 4-bromonaphthalen-1-amine, cyclopropylboronic acid, and the base.
-
Degas the solvent mixture (e.g., toluene/water 25:1) by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Continuous Flow Synthesis of a 3-thio-1,2,4-triazole Intermediate
This is a conceptual protocol based on a reported continuous flow synthesis of a Lesinurad intermediate.[3]
System Setup:
-
Multiple syringe pumps for reagent delivery.
-
T-mixers for reagent mixing.
-
Heated reactor coils (e.g., PFA tubing) for residence time control.
-
Back-pressure regulator to maintain pressure and prevent solvent boiling.
Procedure:
-
Prepare separate stock solutions of the starting materials and reagents in a suitable solvent.
-
Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time in the reactor coils.
-
Set the temperature of the heated reactor coils.
-
Start the flow of all reagent solutions simultaneously.
-
Allow the system to reach a steady state.
-
Collect the product stream after the back-pressure regulator.
-
The collected stream can be directly used in the next continuous flow step or worked up to isolate the product.
Mandatory Visualizations
Caption: Synthetic workflow for key Lesinurad intermediates.
Caption: Troubleshooting logic for Suzuki coupling issues.
Caption: A simplified continuous flow reactor setup.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Process intensification and scale-up challenges | AIChE [proceedings.aiche.org]
- 5. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different synthetic routes to Lesinurad
For Researchers, Scientists, and Drug Development Professionals
Lesinurad, a selective uric acid reabsorption inhibitor (SURI), plays a crucial role in the management of hyperuricemia associated with gout. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for pharmaceutical development. This guide provides a comparative analysis of the prominent synthetic routes to Lesinurad, offering a detailed examination of their methodologies, performance metrics, and safety profiles to aid researchers in selecting the most suitable pathway for their needs.
Executive Summary
Three primary synthetic routes to Lesinurad have been identified and are compared herein. These routes differ significantly in their starting materials, number of steps, overall yield, and the use of hazardous reagents.
-
Route 1: The Original Pathway Starting from 1-Bromonaphthalene. This initial, eight-step synthesis is characterized by a low overall yield and the use of the highly toxic reagent thiophosgene.
-
Route 2: An Improved Synthesis Initiated from 4-Bromonaphthalen-1-amine. This six-step route offers a significantly improved overall yield and avoids the use of thiophosgene, representing a safer and more efficient alternative.
-
Route 3: A Convergent Approach from 4-Cyclopropylnaphthalen-1-amine Hydrochloride. This five-step synthesis provides the highest overall yield and also circumvents the need for hazardous reagents, making it an attractive option for scalable production.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the three synthetic routes to Lesinurad, allowing for a direct comparison of their performance.
| Parameter | Route 1: From 1-Bromonaphthalene | Route 2: From 4-Bromonaphthalen-1-amine | Route 3: From 4-Cyclopropylnaphthalen-1-amine HCl |
| Starting Material | 1-Bromonaphthalene | 4-Bromonaphthalen-1-amine | This compound |
| Number of Steps | 8 | 6 | 5 |
| Overall Yield | ~9.5%[1][2] | 38.8%[1][2] | 45%[3] |
| Key Reagents | Cyclopropylmagnesium bromide, Thiophosgene | Cyclopropylboronic acid, Di(1H-imidazol-1-yl)methanethione | Benzyl carbazate, N-Bromosuccinimide |
| Hazardous Reagents | Thiophosgene (highly toxic)[4][5][6] | Avoided | Avoided |
| Process Conditions | Harsh conditions in some steps[1][2] | Generally milder conditions[1][2] | Mild conditions[3] |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Original 8-step synthesis of Lesinurad.
Caption: Route 2: Improved 6-step synthesis of Lesinurad.
Caption: Route 3: Convergent 5-step synthesis of Lesinurad.
Detailed Experimental Protocols
Key Experiment from Route 2: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene
This step is critical as it avoids the use of the highly toxic thiophosgene.
Procedure:
To a solution of 4-cyclopropylnaphthalen-1-amine (33 mmol, 6.0 g) in dichloromethane (100 mL), di(1H-imidazol-1-yl)methanethione (50 mmol, 8.8 g) was added. The mixture was stirred at room temperature for 12 hours. Following the reaction, the solution was filtered and concentrated under reduced pressure. Water (100 mL) was added to the residue, and the product was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with saturated brine (50 mL), dried over anhydrous Na2SO4, filtered, and concentrated to yield the crude product. Purification by flash column chromatography afforded 1-cyclopropyl-4-isothiocyanatonaphthalene.[7]
Key Experiment from Route 3: Multicomponent Reaction for Triazole Ring Formation
This one-pot reaction efficiently constructs the core triazole ring of Lesinurad.
Procedure:
In a reaction vessel, a disulfide compound (1 mmol) is reacted with N-Bromosuccinimide (NBS) (2 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) under a nitrogen atmosphere at reflux for 1 hour. The resulting solution is then slowly added to a mixture of benzyl carbazate (5 mmol) and 1-cyclopropyl-4-isocyanonaphthalene (1 mmol) in DCE at 70 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, water is added, and the product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The residue is purified by silica gel chromatography to yield methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate.[3]
Cost, Safety, and Environmental Impact Analysis
Cost:
A precise cost analysis is dependent on fluctuating reagent prices and supplier negotiations. However, a qualitative assessment indicates that the starting material for Route 1, 1-bromonaphthalene, is generally more expensive than 4-bromonaphthalen-1-amine, the starting material for Route 2.[8][9][10][11][12] The starting material for Route 3, this compound, is a more advanced intermediate, and its cost can be higher, but the shorter synthesis and higher yield may offset this initial expense.[13][14][15][16]
Safety and Environmental Impact:
Route 1 is significantly hampered by the use of thiophosgene, a highly toxic, volatile, and malodorous liquid that poses severe health risks and environmental hazards.[4][5][6] Its use on an industrial scale is highly undesirable.
Routes 2 and 3 offer significant safety and environmental advantages by avoiding thiophosgene. Route 2 utilizes di(1H-imidazol-1-yl)methanethione, which is a safer alternative.[17][18][19] The Suzuki coupling reaction employed in Route 2 is generally considered a green chemical process, especially when performed in aqueous media, as it proceeds with high atom economy and often under milder conditions.[20][21][22][23][24] Route 3 employs a multicomponent reaction, which is inherently more efficient and environmentally friendly due to the reduction in the number of separate reaction and purification steps.
Conclusion
Based on this comparative analysis, Routes 2 and 3 represent superior synthetic strategies for the production of Lesinurad compared to the original route. Both routes offer significantly higher overall yields, fewer synthetic steps, and, most importantly, avoid the use of the highly hazardous reagent thiophosgene.
-
Route 2 provides a robust and well-documented procedure with a good overall yield, making it a reliable choice for laboratory and pilot-scale synthesis.
-
Route 3 , with its convergent design and highest reported overall yield, is likely the most efficient and economically viable option for large-scale industrial production.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or manufacturing team, including scale, cost considerations, and available expertise. However, the data presented in this guide strongly advocates for the adoption of the more modern, safer, and more sustainable synthetic pathways.
References
- 1. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. CAS 463-71-8: Thiophosgene | CymitQuimica [cymitquimica.com]
- 6. nj.gov [nj.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. indiamart.com [indiamart.com]
- 9. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- 10. 1-Bromonaphthalene price,buy 1-Bromonaphthalene - chemicalbook [m.chemicalbook.com]
- 11. 1-氨基-4-溴萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]
- 13. myuchem.com [myuchem.com]
- 14. echemi.com [echemi.com]
- 15. indiamart.com [indiamart.com]
- 16. m.indiamart.com [m.indiamart.com]
- 17. peptide.com [peptide.com]
- 18. usbio.net [usbio.net]
- 19. fishersci.com [fishersci.com]
- 20. The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC01896B [pubs.rsc.org]
- 21. gctlc.org [gctlc.org]
- 22. mdpi.com [mdpi.com]
- 23. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 24. cdnsciencepub.com [cdnsciencepub.com]
The Strategic Synthesis of Lesinurad: A Cost-Benefit Analysis of Starting with 4-cyclopropylnaphthalen-1-amine hydrochloride
For researchers and professionals in drug development, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and safety. This guide provides a comparative analysis of synthetic pathways to Lesinurad, a urate-lowering agent for the treatment of gout, with a focus on the cost-effectiveness of utilizing 4-cyclopropylnaphthalen-1-amine hydrochloride as a starting material.
Lesinurad's synthesis has been approached from various starting points, each presenting a unique profile of advantages and disadvantages. This analysis delves into two prominent routes: one commencing with this compound and an alternative, well-documented pathway starting from 4-bromonaphthalen-1-amine. The selection of the optimal route hinges on a careful evaluation of factors including overall yield, cost of raw materials, number of synthetic steps, and the use of hazardous reagents.
Comparative Analysis of Synthetic Routes
The synthesis of Lesinurad can be broadly categorized into several key approaches. An efficient route begins with the readily available this compound, offering a streamlined path to the final product.[1] Another economically viable method starts with the cheaper 4-bromonaphthalen-1-amine, which is then converted to the key cyclopropylnaphthalene intermediate.[2] Earlier synthetic strategies, such as those originating from 1-bromonaphthalene, have been largely superseded due to lower overall yields and the use of expensive and hazardous materials.[2]
| Metric | Route A: this compound | Route B: 4-bromonaphthalen-1-amine | Route C: 1-bromonaphthalene |
| Starting Material | This compound | 4-bromonaphthalen-1-amine | 1-bromonaphthalene |
| Number of Steps | 5 | 6 | ~8 |
| Overall Yield | 45%[1] | 38.8%[2] | ~9.5%[2] |
| Starting Material Cost | Not readily available, but described as a key intermediate | ~$106 for 5g | ~$76 for 100mL |
| Key Advantages | Higher overall yield, fewer steps.[1] | Use of inexpensive and commercially available starting material.[2] | Well-established chemistry. |
| Key Disadvantages | Starting material cost not publicly listed. | Lower overall yield compared to Route A, additional step for cyclopropyl group introduction.[2] | Low overall yield, use of expensive catalysts and hazardous reagents like thiophosgene.[2] |
Visualizing the Synthetic Pathways
To better illustrate the strategic differences between the synthetic routes, the following diagrams outline the key transformations.
Caption: Comparative workflow of Lesinurad synthesis.
Experimental Protocols
Route A: Synthesis of Lesinurad from this compound[1]
Step 1: N-(4-cyclopropylnaphthalen-1-yl)formamide this compound is treated with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide. The reported yield for this step is 95%.
Step 2: 1-cyclopropyl-4-isocyanonaphthalene The formamide from the previous step undergoes dehydration using a reagent like POCl₃ in a suitable solvent such as dichloromethane (DCM) to produce the key isocyanide intermediate. This step has a reported yield of approximately 93%.
Step 3: Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate A multicomponent reaction is performed with 1-cyclopropyl-4-isocyanonaphthalene, a hydrazine derivative (such as benzyl carbazate), and a disulfide compound. This crucial step for constructing the 1,2,4-triazole ring achieves a yield of 72%.
Step 4: Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The product from the previous step is brominated using a reagent like phosphoric tribromide to introduce the bromine atom at the 5-position of the triazole ring, with a yield of 80%.
Step 5: Lesinurad The final step involves the hydrolysis of the methyl ester using a base such as sodium hydroxide (NaOH) to afford Lesinurad. This hydrolysis step has a reported yield of 89%.
Route B: Synthesis of Lesinurad from 4-bromonaphthalen-1-amine[2]
Step 1: 4-cyclopropylnaphthalen-1-amine 4-bromonaphthalen-1-amine undergoes a Suzuki coupling reaction with a cyclopropylboronic acid derivative in the presence of a palladium catalyst to introduce the cyclopropyl group.
Step 2: 1-cyclopropyl-4-isothiocyanatonaphthalene The resulting 4-cyclopropylnaphthalen-1-amine is reacted with a thiocarbonylating agent, such as di(1H-imidazol-1-yl)methanethione, to form the isothiocyanate intermediate. This method avoids the use of the highly toxic thiophosgene.[2]
Step 3: 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol The isothiocyanate is then reacted with hydrazinecarboximidamide to form the 1,2,4-triazole-3-thiol ring system.
Step 4: Methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The thiol is alkylated with a suitable reagent like methyl bromoacetate to introduce the acetic acid methyl ester side chain.
Step 5: Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate The amino group on the triazole ring is converted to a bromo group via a diazotization reaction followed by treatment with a bromine source.
Step 6: Lesinurad Finally, the methyl ester is hydrolyzed to the carboxylic acid, Lesinurad, typically using basic conditions.
Cost-Benefit Analysis Workflow
The decision-making process for selecting the optimal synthetic route can be visualized as follows:
Caption: Decision workflow for Lesinurad synthesis route selection.
Conclusion
The synthesis of Lesinurad starting from This compound presents a highly attractive option for pharmaceutical manufacturing. With a higher overall yield of 45% in just five steps, it offers significant advantages in terms of process efficiency and throughput compared to the six-step synthesis from 4-bromonaphthalen-1-amine (38.8% yield).[1][2] While a direct cost comparison of the starting materials is challenging due to the commercial sensitivity of pricing for this compound, the shorter synthesis and higher yield of the former route are strong indicators of its potential for cost-effectiveness on an industrial scale.
The route starting from 4-bromonaphthalen-1-amine remains a viable alternative, particularly if the cost of the starting material is a primary driver and the slightly lower yield and additional process step are acceptable. Ultimately, the decision will depend on a company's specific manufacturing capabilities, supply chain for raw materials, and economic priorities. However, based on the currently available scientific literature, the route commencing with this compound appears to be the more efficient and potentially more economical choice for the large-scale production of Lesinurad.
References
A Comparative Guide to the Synthesis of Lesinurad Intermediates: 4-Cyclopropylnaphthalen-1-amine Hydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to key intermediates of Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on the performance of synthetic pathways starting from 4-cyclopropylnaphthalen-1-amine hydrochloride versus alternative starting materials, with supporting experimental data from published literature.
Executive Summary
The synthesis of Lesinurad, a crucial therapeutic for hyperuricemia associated with gout, can be approached through various synthetic pathways, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of three primary routes, highlighting the efficiency, safety, and overall yield of each.
-
Route A: Starting from 4-Bromonaphthalen-1-amine: An improved and environmentally conscious approach that avoids many hazardous reagents. It proceeds through the key intermediate 4-cyclopropylnaphthalen-1-amine.
-
Route B: Starting from this compound: A highly efficient and concise synthetic pathway with a commendable overall yield.
-
Route C: The Traditional Route from 1-Bromonaphthalene: A longer, lower-yielding, and more hazardous route that serves as a benchmark for improvement.
This analysis indicates that modern synthetic strategies, particularly those commencing with this compound or its precursor 4-bromonaphthalen-1-amine, offer significant improvements over traditional methods in terms of yield, safety, and efficiency.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different synthetic routes to Lesinurad, providing a clear comparison of their performance.
Table 1: Comparison of Overall Yield and Route Efficiency
| Parameter | Route A: from 4-Bromonaphthalen-1-amine | Route B: from 4-Cyclopropylnaphthalen-1-amine HCl | Route C: from 1-Bromonaphthalene |
| Starting Material | 4-Bromonaphthalen-1-amine | This compound | 1-Bromonaphthalene |
| Number of Steps | 6 | 5 | 8 |
| Overall Yield | 38.8%[1] | 45%[2] | 9.5%[1] |
| Key Advantages | Avoids toxic and unstable reagents[1] | High overall yield, shorter route[2] | - |
| Key Disadvantages | - | - | Low yield, hazardous reagents (thiophosgene)[1] |
Table 2: Step-wise Yield Comparison of Key Intermediates
| Intermediate | Route A Yield | Route B Yield | Route C Yield |
| 4-Cyclopropylnaphthalen-1-amine | 92% (from 4-bromonaphthalen-1-amine)[1] | Starting Material | Not explicitly reported |
| N-(4-cyclopropylnaphthalen-1-yl)formamide | Not applicable | 95%[2] | Not applicable |
| 1-Cyclopropyl-4-isocyanonaphthalene | Not applicable | 93%[2] | Not explicitly reported |
| 1-Cyclopropyl-4-isothiocyanatonaphthalene | 96% (using TCDI)[1] | Not applicable | Not explicitly reported |
| Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate | Not applicable | 72%[2] | Not applicable |
| Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Not explicitly reported | 80%[2] | Not explicitly reported |
| Lesinurad | Not explicitly reported for final step | 89%[2] | Not explicitly reported for final step |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison.
Route A: Synthesis of Lesinurad from 4-Bromonaphthalen-1-amine
This six-step synthesis provides an overall yield of 38.8%[1].
Step 1: Synthesis of 4-Cyclopropylnaphthalen-1-amine [1] To a solution of 4-bromonaphthalen-1-amine (20.0 g, 90 mmol) in a mixed solvent of toluene and water (104 mL, 25:1 ratio) were added cyclopropylboronic acid (10.0 g, 116 mmol), potassium phosphate (64.0 g, 300 mmol), and palladium-tetrakis(triphenylphosphine) (7.0 g, 6 mmol) under a nitrogen atmosphere. The reaction mixture was heated to 100 °C for 12 hours. After cooling, the solution was filtered and concentrated under reduced pressure to yield 4-cyclopropylnaphthalen-1-amine.
Step 2: Synthesis of 1-Cyclopropyl-4-isothiocyanatonaphthalene [1] To a solution of 4-cyclopropylnaphthalen-1-amine (6.0 g, 33 mmol) in dichloromethane (100 mL), di(1H-imidazol-1-yl)methanethione (TCDI) (8.8 g, 50 mmol) was added. The mixture was stirred at room temperature for 12 hours. The solution was then filtered and concentrated. The residue was washed with water, extracted with ethyl acetate, and the combined organic layers were dried and concentrated. The crude product was purified by silica gel chromatography to afford 1-cyclopropyl-4-isothiocyanatonaphthalene.
Subsequent steps involve the reaction with hydrazinecarboximidamide to form the triazole ring, followed by substitution, bromination, and hydrolysis to yield Lesinurad[1].
Route B: Synthesis of Lesinurad from this compound
This five-step synthesis boasts an impressive overall yield of 45%[2].
Step 1: Synthesis of N-(4-cyclopropylnaphthalen-1-yl)formamide [2] this compound is treated with a formylating agent to produce N-(4-cyclopropylnaphthalen-1-yl)formamide with a reported yield of 95%.
Step 2: Synthesis of 1-Cyclopropyl-4-isocyanonaphthalene [2] The formamide from the previous step is dehydrated using a reagent such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM) to yield 1-cyclopropyl-4-isocyanonaphthalene in approximately 93% yield.
Step 3: Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-5-hydroxy-4H-1,2,4-triazol-3-yl)thio)acetate [2] This key intermediate is synthesized via a multicomponent reaction involving 1-cyclopropyl-4-isocyanonaphthalene, benzyl carbazate, and a disulfide in a 72% yield.
Step 4: Synthesis of Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate [2] The hydroxyl group on the triazole ring is replaced with bromine using a brominating agent like phosphorus tribromide, affording the desired product in 80% yield.
Step 5: Synthesis of Lesinurad [2] The final step involves the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide (NaOH), resulting in the formation of Lesinurad with a yield of 89%.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes for Lesinurad.
Caption: Comparative overview of synthetic routes to Lesinurad.
The following diagram details the experimental workflow for the synthesis of a key intermediate in Route A, highlighting the optimized conditions.
Caption: Optimized workflow for a key intermediate in Route A.
This logical diagram illustrates the decision-making process for selecting a synthetic route based on key performance indicators.
Caption: Decision logic for selecting a Lesinurad synthetic route.
References
A Comparative Analysis of Lesinurad Impurity Profiles from Distinct Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The selection of a synthetic pathway in the manufacturing of active pharmaceutical ingredients (APIs) is a critical decision that profoundly influences the impurity profile of the final product. This guide provides an objective comparison of the impurity profiles of Lesinurad, a selective uric acid reabsorption inhibitor, when synthesized via different chemical routes. Understanding the potential process-related impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of the therapeutic agent. This document summarizes potential impurities, details relevant analytical methodologies, and visualizes the comparative aspects of different synthetic strategies.
Introduction to Lesinurad Synthesis and Impurity Concerns
Lesinurad, chemically known as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is a uricosuric agent used in the treatment of hyperuricemia associated with gout.[1][2] Several synthetic routes for Lesinurad have been developed, each with its own set of advantages and potential drawbacks, particularly concerning the formation of process-related impurities.[1][3] The control of these impurities is a critical aspect of pharmaceutical development and manufacturing.[4]
This guide focuses on a key differentiator observed in Lesinurad synthesis: the formation of a critical chlorinated impurity. We will compare a synthetic pathway prone to this impurity with an alternative approach designed to mitigate its formation.
Comparative Impurity Data
The impurity profile of Lesinurad can vary significantly based on the chosen synthetic route, particularly the reagents used in the bromination step. A notable impurity, 2-((5-chloro-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (Lesinurad Chloro Impurity), has been identified in a synthetic process that was designed to be "chlorine-free."[4] Its presence was traced back to chlorine contamination in the brominating agent, N-bromosuccinimide (NBS).[4]
The following table summarizes the potential impurity profiles for two distinct synthetic pathways:
-
Pathway A: Utilizes N-bromosuccinimide (NBS) for the bromination step, which can be contaminated with its chloro-analogue.
-
Pathway B: Employs an alternative, chlorine-free brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) or represents a synthetic route that avoids the use of potentially contaminated reagents.
| Impurity Name | Structure | Pathway A (NBS Route) | Pathway B (Alternative Route) | Potential Origin |
| Lesinurad | C₁₇H₁₄BrN₃O₂S | - | - | Active Pharmaceutical Ingredient |
| Lesinurad Chloro Impurity | C₁₇H₁₄ClN₃O₂S | Present (if NBS is contaminated) | Not Detected or Below Limit of Quantification | Contaminated brominating agent (NBS)[4] |
| Lesinurad Ethyl Ester Impurity | C₁₉H₁₈BrN₃O₂S | Possible | Possible | Incomplete hydrolysis of an ester intermediate or reaction with ethanol as a solvent. |
| Lesinurad Desbromo Acid Impurity | C₁₇H₁₅N₃O₂S | Possible | Possible | Incomplete bromination or debromination during synthesis or degradation. |
| Lesinurad Bromothiol Impurity | C₁₅H₁₂BrN₃S | Possible | Possible | Unreacted intermediate from the thiol addition step. |
Note: The presence and quantity of impurities are dependent on the specific reaction conditions, purity of starting materials, and purification methods employed.
Experimental Protocols
Accurate identification and quantification of impurities in Lesinurad require robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Method for the Determination of Lesinurad and its Impurities by HPLC:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS (4.6 x 250 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and methanol in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 255 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Lesinurad and known impurity reference standards in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Lesinurad sample in the mobile phase to a known concentration.
Analysis:
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention times of the peaks in the sample chromatogram are compared with those of the reference standards for identification. Quantification is performed by comparing the peak areas of the impurities in the sample to the peak areas of the corresponding reference standards.
Visualization of Impurity Profile Comparison
The following diagram illustrates the logical relationship between the choice of synthetic pathway and the resulting impurity profile of Lesinurad.
Caption: Comparison of Lesinurad impurity profiles from different synthetic pathways.
References
Comparative Guide to the Validation of Analytical Methods for 4-cyclopropylnaphthalen-1-amine hydrochloride and its Derivatives
This guide provides a comparative overview of potential analytical methods for the quantification and quality control of 4-cyclopropylnaphthalen-1-amine hydrochloride and its derivatives. As a key intermediate in the synthesis of Lesinurad, a medication for hyperuricemia associated with gout, ensuring the purity and stability of this compound is of paramount importance.[1][2] This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, complete with detailed experimental protocols and validation data based on established methods for structurally similar compounds.
Proposed Analytical Methods and Validation Parameters
Proposed High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method is proposed for the determination of this compound and its potential impurities. This method is adapted from validated procedures for other naphthalenamine derivatives and the active pharmaceutical ingredient it is used to synthesize, Lesinurad.[7][8][9]
Table 1: Proposed HPLC Method Parameters and Validation Summary
| Parameter | Proposed Method Specification | Typical Validation Acceptance Criteria (as per ICH) |
| Chromatographic Conditions | ||
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | - |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) | - |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at 230 nm | - |
| Injection Volume | 10 µL | - |
| Column Temperature | 30°C | - |
| Validation Parameters | ||
| Linearity (Concentration Range) | 0.1 - 100 µg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity | No interference from blanks, impurities, or degradation products | Peak purity index > 0.99 |
| Robustness | Insensitive to minor changes in pH, mobile phase composition, and flow rate | % RSD ≤ 2.0% |
Proposed Gas Chromatography (GC) Method
As an alternative, a Gas Chromatography method with a Flame Ionization Detector (FID) is proposed, particularly for the analysis of volatile impurities or derivatives. This method is based on established GC techniques for cyclopropylamine and other volatile amines.[4][10][11]
Table 2: Proposed GC Method Parameters and Validation Summary
| Parameter | Proposed Method Specification | Typical Validation Acceptance Criteria (as per ICH) |
| Chromatographic Conditions | ||
| Column | DB-5 (e.g., 30 m x 0.32 mm, 0.25 µm) | - |
| Carrier Gas | Nitrogen or Helium | - |
| Inlet Temperature | 250°C | - |
| Detector Temperature | 300°C | - |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | - |
| Detector | Flame Ionization Detector (FID) | - |
| Validation Parameters | ||
| Linearity (Concentration Range) | 1 - 200 µg/mL | Correlation coefficient (r²) ≥ 0.998 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 95.0% - 105.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 5.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% | ≤ 5.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity | No interference from solvent or other volatile components | Baseline resolution of all peaks |
| Robustness | Insensitive to minor changes in flow rate and temperature program | % RSD ≤ 5.0% |
Experimental Protocols for Method Validation
The following are detailed methodologies for the key experiments required to validate the proposed analytical methods in accordance with ICH guidelines.
HPLC Method Validation Protocol
-
Specificity:
-
Analyze blank samples (diluent), placebo samples (if applicable), and a solution of this compound.
-
Perform forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.
-
Analyze the stressed samples to ensure that the main peak is well-resolved from any degradation products and that the peak purity is acceptable.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 0.1 to 100 µg/mL).
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
-
Accuracy:
-
Perform recovery studies by spiking a placebo or a known concentration of the sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate and calculate the percentage recovery.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) by injecting a series of dilute solutions.
-
Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary critical method parameters such as the pH of the mobile phase (±0.2 units), the percentage of the organic modifier (±2%), the column temperature (±5°C), and the flow rate (±0.1 mL/min).
-
Analyze a standard solution under each varied condition and assess the impact on the results, such as retention time and peak area.
-
GC Method Validation Protocol
The validation protocol for the GC method follows the same principles as the HPLC method, with adjustments for the specific technique.
-
Specificity: Analyze blank solvent and solutions of the analyte and any known volatile impurities to ensure baseline separation.
-
Linearity: Prepare a series of standard solutions and construct a calibration curve as described for the HPLC method.
-
Accuracy: Perform recovery studies by spiking a suitable matrix with the analyte at different concentration levels.
-
Precision: Determine repeatability and intermediate precision by analyzing replicate injections of a standard solution under the specified conditions.
-
LOD and LOQ: Determine by the signal-to-noise ratio method or from the calibration curve.
-
Robustness: Evaluate the effect of small variations in parameters such as inlet and oven temperatures, and carrier gas flow rate.
Visualization of Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the validation process for the proposed analytical methods.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
References
- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. ijsdr.org [ijsdr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. ccsknowledge.com [ccsknowledge.com]
- 11. impactfactor.org [impactfactor.org]
A Comparative Environmental Assessment of Lesinurad Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different synthetic routes for Lesinurad, a selective uric acid reabsorption inhibitor. The focus is on the environmental impact and sustainability of these processes, evaluated through established green chemistry metrics and qualitative hazard assessment. The information presented is intended to aid researchers in selecting and developing more sustainable and efficient manufacturing processes for active pharmaceutical ingredients (APIs).
Comparison of Key Synthesis Routes
The synthesis of Lesinurad has evolved from initial routes that utilized hazardous reagents to more recent, greener alternatives that offer higher yields and improved safety profiles. Early synthetic methods often involved the use of highly toxic thiophosgene to construct a key isothiocyanate intermediate.[1][2] This reagent is a volatile liquid that is difficult to handle in industrial production and poses significant environmental and safety risks.[2][3]
More recent and environmentally-friendly synthetic routes have been developed to circumvent these issues. Two notable examples are a six-step synthesis reported by Tao et al. (2017) and a five-step synthesis by Li and Sun (2020).[1][2] Both routes successfully avoid the use of thiophosgene and other highly toxic intermediates, starting from more readily available and less hazardous materials.[1][2] These improved routes not only enhance the safety and environmental profile but also report higher overall yields compared to earlier methods.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative metrics for comparing the environmental performance of different Lesinurad synthesis routes. The Process Mass Intensity (PMI) is a key green chemistry metric that measures the total mass of input materials (raw materials, solvents, reagents) used to produce a unit mass of the final product.[4][5] A lower PMI indicates a more efficient and less wasteful process.
| Metric | Traditional Route (Conceptual) | Improved 6-Step Route (Tao et al., 2017) | Efficient 5-Step Route (Li and Sun, 2020) |
| Number of Steps | Variable (often long) | 6 | 5 |
| Overall Yield (%) | Reported as low as 4-21%[2] | 38.8%[1] | 45%[2] |
| Process Mass Intensity (PMI) | Very High (Estimated) | ~165 (Calculated) | Not Calculable (Insufficient Data) |
| Key Hazardous Reagents | Thiophosgene[1][2] | Avoided | Avoided |
| Key Solvents Used | Dichloromethane, Toluene | Toluene, Water, DMF, THF, Ethyl Acetate[1] | Dichloroethane, Dichloromethane[2] |
| Primary Advantage | Established Chemistry | Avoids highly toxic reagents; good yield.[1] | Highest reported yield; avoids toxic thiols.[2] |
| Primary Disadvantage | Use of highly toxic/volatile thiophosgene.[3] | Higher number of steps than 5-step route. | Uses chlorinated solvents. |
Note on PMI Calculation: The PMI for the 6-step route was calculated based on the detailed experimental protocol provided by Tao et al. (2017).[1] This includes all reactants, reagents, and solvents used across all six steps. A precise PMI for the traditional and 5-step routes could not be calculated due to a lack of detailed, step-by-step mass data for all inputs in the available literature. However, the use of excess and highly toxic reagents in traditional routes strongly implies a significantly higher PMI.
Environmental Impact Assessment Workflow
The following diagram illustrates a logical workflow for conducting a comparative environmental impact assessment of different chemical synthesis routes, a critical process in green drug development.
Experimental Protocols
This section provides the detailed experimental methodology for the 6-step environmentally-friendly synthesis of Lesinurad as reported by Tao et al. (2017).[1] This route serves as a well-documented example of a greener alternative to traditional methods.
Route Overview: The synthesis begins with 4-bromonaphthalen-1-amine and proceeds through a Suzuki reaction, formation of an isothiocyanate intermediate without using thiophosgene, cyclization to form the triazole ring, substitution, bromination, and final hydrolysis to yield Lesinurad.[1]
Step 1: Synthesis of 4-cyclopropylnaphthalen-1-amine
-
A mixture of 4-bromonaphthalen-1-amine (10.0 g, 45.0 mmol), cyclopropylboronic acid (5.8 g, 67.5 mmol), potassium phosphate (28.7 g, 135.0 mmol), and Pd(dppf)Cl2 (1.6 g, 2.25 mmol) is placed in a flask.
-
Toluene (200 mL) and water (8 mL) are added.
-
The mixture is heated to 110 °C and stirred for 12 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to yield the product.
Step 2: Synthesis of 1-cyclopropyl-4-isothiocyanatonaphthalene
-
To a solution of 4-cyclopropylnaphthalen-1-amine (7.1 g, 38.7 mmol) in dichloromethane (DCM, 100 mL), di(1H-imidazol-1-yl)methanethione (8.3 g, 46.5 mmol) is added.
-
The mixture is stirred at 25 °C for 12 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Step 3: Synthesis of 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
-
1-cyclopropyl-4-isothiocyanatonaphthalene (3.0 g, 13.3 mmol) and aminoguanidine hydrochloride (1.6 g, 14.6 mmol) are dissolved in DMF (30 mL).
-
Potassium carbonate (4.0 g, 29.3 mmol) is added, and the mixture is heated to 120 °C for 12 hours.
-
After cooling, the mixture is poured into water, filtered, and acidified with 2N HCl to a pH of 4-5 to precipitate the product.
-
The solid is filtered, dried, and recrystallized from ethanol.
Step 4: Synthesis of methyl 2-((5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
-
A mixture of the product from Step 3 (2.0 g, 7.1 mmol) and potassium carbonate (1.1 g, 7.8 mmol) is dissolved in DMF (40 mL).
-
Methyl 2-chloroacetate (0.8 g, 7.4 mmol) is added dropwise.
-
The solution is heated at 50 °C for 12 hours.
-
The mixture is poured into water to precipitate the product, which is then filtered, dried, and recrystallized from ethanol.
Step 5: Synthesis of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
-
The product from Step 4 (2.0 g, 5.6 mmol) is dissolved in a mixture of acetonitrile (20 mL) and HBr (48%, 10 mL).
-
The solution is cooled to 0 °C, and an aqueous solution of sodium nitrite (0.43 g, 6.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with sodium bicarbonate solution, and the product is extracted with ethyl acetate, dried, and purified.
Step 6: Synthesis of Lesinurad
-
The ester from Step 5 (1.14 g, 2.7 mmol) is dissolved in THF (10 mL).
-
Lithium hydroxide solution is added at 0 °C, and the mixture is stirred for 45 minutes.
-
The solvent is removed, and the residue is diluted with water.
-
The mixture is acidified to a pH of 2-3 with 2N HCl to precipitate the final product.
-
The solid is filtered, recrystallized from ethyl acetate, and dried to yield Lesinurad.[1]
References
- 1. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN106187927B - Preparation method of Lesinurad intermediate - Google Patents [patents.google.com]
- 4. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 5. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Patent Landscape for the Synthesis of Lesinurad and its Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lesinurad, a selective uric acid reabsorption inhibitor, is a key therapeutic agent in the management of hyperuricemia associated with gout. Its synthesis has been the subject of extensive research, leading to a variety of patented routes. This guide provides a comparative analysis of the patent landscape for the synthesis of Lesinurad and its key intermediates, focusing on quantitative data, experimental protocols, and process efficiency.
Comparative Analysis of Patented Synthetic Routes
The synthesis of Lesinurad typically involves the construction of a substituted 1,2,4-triazole ring system linked to a cyclopropyl-naphthalene moiety and an acetic acid side chain. Various patents disclose different strategies for assembling this molecular framework, with notable differences in starting materials, key intermediates, and overall process efficiency. Below is a summary of key quantitative data from selected patents and scientific publications.
| Patent/Reference | Key Intermediate | Synthetic Steps | Yield (%) | Purity (%) | Key Features |
| CN106187927B | Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | 3 | Overall: 67.11 | 99.82 | Employs a 3-step process with high overall yield and purity.[1] |
| WO2015054960A1 | 4-(4-Cyclopropylnaphthalen-1-yl)-3-mercapto-1H-1,2,4-triazole | Not specified | Intermediate: 70-80; Final Product: 99 | Not specified | Highlights a high-yield final step.[2] |
| Meng et al. | 1-Cyclopropyl-4-isothiocyanatonaphthalene | 6 | Intermediate: 96.2; Final Hydrolysis: 90.0; Overall: 38.8 | Not specified | Details a six-step synthesis with a high yield for a key isothiocyanate intermediate.[3] |
| Li and Sun | N/A | 5 | Overall: 45; Key triazole formation: 72 | Not specified | Describes a five-step synthesis with a focus on the efficient formation of the 1,2,4-triazole ring.[4][5] |
Key Synthetic Strategies and Intermediates
The patented synthetic routes to Lesinurad can be broadly categorized based on the strategy for constructing the core 1,2,4-triazole ring and the introduction of the key substituents.
Strategy 1: Construction from a Thiosemicarbazide Intermediate
A common approach involves the reaction of a key intermediate, 1-cyclopropyl-4-isothiocyanatonaphthalene, with a hydrazine derivative to form a thiosemicarbazide, which is then cyclized to form the 1,2,4-triazole-3-thiol ring. This thiol is subsequently alkylated with an acetic acid derivative.
Diagram of a Common Synthetic Pathway to Lesinurad
Caption: A generalized synthetic route to Lesinurad starting from 4-cyclopropyl-1-naphthylamine.
Strategy 2: Alternative Triazole Ring Formation
Some patents disclose alternative methods for constructing the 1,2,4-triazole ring that avoid the use of hazardous reagents like thiophosgene. These routes may involve the reaction of different starting materials and proceed through different key intermediates.
Comparison of Patented Strategies for a Key Intermediate
Caption: Comparison of two different patented approaches to a key intermediate in Lesinurad synthesis.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing synthetic methods. Below are representative procedures for key steps as described in the patent literature.
Synthesis of Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (as per CN106187927B)
-
Step 1: Synthesis of (4-methyl-4H-1,2,4-triazol-3-ylthio)acetate: 4-Methyl-3-mercapto-1,2,4-triazole is reacted with methyl bromoacetate in the presence of an acid-binding agent to yield the corresponding acetate derivative.
-
Step 2: N-demethylation: The product from Step 1 is subjected to N-demethylation to afford methyl (4H-1,2,4-triazol-3-ylthio)acetate.
-
Step 3: Coupling with 1-bromo-4-cyclopropylnaphthalene: The demethylated intermediate is reacted with 1-bromo-4-cyclopropylnaphthalene in a suitable solvent such as DMF with an acid-binding agent like potassium carbonate. The reaction mixture is heated, followed by cooling, crystallization, and filtration to yield the final intermediate. The product is washed and dried to give a high-purity product.[1]
Synthesis of Lesinurad via Hydrolysis (as per Meng et al.)
The final step in many patented syntheses is the hydrolysis of the methyl ester intermediate to the carboxylic acid, Lesinurad.
-
The methyl ester intermediate (e.g., Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate) is dissolved in a suitable solvent such as a mixture of tetrahydrofuran and water.
-
A base, such as lithium hydroxide, is added to the solution at a controlled temperature (e.g., 0 °C).
-
The reaction is monitored until completion, after which the solvent is removed.
-
The residue is diluted with water and acidified with an acid like hydrochloric acid to precipitate the product.
-
The solid Lesinurad is collected by filtration, washed, and dried.[3]
Conclusion
The patent landscape for the synthesis of Lesinurad reveals a variety of strategic approaches aimed at improving efficiency, reducing costs, and enhancing safety. While earlier routes often relied on hazardous reagents, newer patents focus on developing more environmentally friendly and scalable processes. The choice of a particular synthetic route for industrial production will depend on a comprehensive evaluation of factors including raw material cost, process safety, scalability, and the desired purity of the final active pharmaceutical ingredient. The data and methodologies presented in this guide offer a valuable resource for researchers and professionals in the field to navigate the complex patent landscape and inform their own synthetic strategies.
References
- 1. CN106187927B - Preparation method of Lesinurad intermediate - Google Patents [patents.google.com]
- 2. WO2015054960A1 - Gout drug lesinurad preparation method, and lesinurad intermediate - Google Patents [patents.google.com]
- 3. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy and Purity of Lesinurad Synthesized from 4-Cyclopropylnaphthalen-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and purity of Lesinurad when synthesized from 4-cyclopropylnaphthalen-1-amine hydrochloride against alternative synthetic routes. The information is supported by experimental data to aid in research and development decisions.
Synthesis of Lesinurad: A Comparative Overview
The synthesis of Lesinurad, a selective uric acid reabsorption inhibitor, can be achieved through various pathways. A key route commences with this compound, offering a streamlined process with a notable overall yield.
A recently developed method starting from this compound (16) involves a five-step process with a total yield of 45%.[1] This synthesis route is characterized by its avoidance of toxic reagents like thiophosgene and the formation of thiol intermediates, which are associated with toxicity.[1] The key step in this synthesis is the construction of the 1,2,4-triazole ring, which is achieved in a 72% yield.[1][2]
Alternative synthetic routes for Lesinurad have also been reported, with overall yields ranging from 4% to 21%.[1] One such alternative starts from 4-bromonaphthalen-1-amine and proceeds in six steps to achieve an overall yield of 38.8%.[3] This method also avoids the use of highly toxic reagents like thiophosgene.[3] Other approaches have utilized starting materials such as 1-bromonaphthalene or 1-cyclopropyl-4-isothiocyanatonaphthalene.[3]
The selection of a synthetic route can significantly impact the impurity profile and overall cost-effectiveness of the final active pharmaceutical ingredient (API).
Efficacy of Lesinurad
Lesinurad functions as a selective inhibitor of the uric acid transporter 1 (URAT1), which is responsible for the reabsorption of uric acid in the kidneys.[4][5] By inhibiting URAT1, Lesinurad increases the excretion of uric acid, thereby lowering serum uric acid (sUA) levels.[4] It is approved for the treatment of hyperuricemia associated with gout, typically in combination with a xanthine oxidase inhibitor.[4]
In Vitro Efficacy
In vitro studies have demonstrated Lesinurad's potent inhibition of URAT1. The half-maximal inhibitory concentration (IC50) of Lesinurad against URAT1 has been reported to be in the micromolar range. One study found the IC50 of racemic lesinurad to be 9.6 μM, with the (+)-atropisomer being more potent (IC50 = 4.4 μM) than the (-)-atropisomer (IC50 = 15.1 μM).[6] Another study reported an IC50 value of 7.2 μM.[7]
Clinical Efficacy
Clinical trials have consistently shown that Lesinurad effectively lowers sUA levels in patients with gout.
-
Combination Therapy with Allopurinol: In two Phase III clinical trials (CLEAR 1 and CLEAR 2), Lesinurad (200 mg and 400 mg) in combination with allopurinol significantly increased the proportion of patients achieving the target sUA level of <6.0 mg/dL at 6 months compared to allopurinol alone.[8] A phase 2 study also demonstrated that Lesinurad (200, 400, and 600 mg) with allopurinol resulted in mean percent reductions in sUA of 16%, 22%, and 30%, respectively, compared to a 3% increase with placebo.[9]
-
Combination Therapy with Febuxostat: A Phase III trial of Lesinurad in combination with febuxostat in patients with tophaceous gout showed that the addition of Lesinurad (400 mg) to febuxostat therapy resulted in a significantly higher proportion of patients achieving the target sUA level by month 6 (76.1%) compared to febuxostat alone (46.8%).[4][10]
-
Monotherapy: As a monotherapy, Lesinurad 400 mg was superior to placebo in lowering sUA in patients intolerant to xanthine oxidase inhibitors.[11] However, due to an increased incidence of renal-related adverse events, Lesinurad is not recommended for use as a monotherapy.[11]
Purity of Lesinurad
The purity of the final Lesinurad product is critical for its safety and efficacy. The impurity profile can be influenced by the synthetic route, raw materials, and purification processes.
Common impurities that may arise during the synthesis of Lesinurad include:
-
Lesinurad Ethyl Ester Impurity: An ester-related impurity.[12]
-
Lesinurad Chloro Impurity: A halogenated impurity.[12]
-
Process-related impurities: Arising from starting materials or intermediates.
The synthesis of Lesinurad from this compound, by avoiding toxic reagents and intermediates, may offer a more favorable impurity profile compared to older methods that utilized thiophosgene.[1]
Data Presentation
Table 1: Comparison of Lesinurad Synthesis Routes
| Starting Material | Number of Steps | Overall Yield | Key Advantages |
| This compound | 5 | 45%[1] | Avoids toxic thiophosgene and thiol intermediates.[1] |
| 4-bromonaphthalen-1-amine | 6 | 38.8%[3] | Uses inexpensive starting materials and avoids highly toxic reagents.[3] |
| 1-bromonaphthalene | - | 4-21% (reported range for various older routes)[1] | - |
| 1-cyclopropyl-4-isothiocyanatonaphthalene | - | 4-21% (reported range for various older routes)[1] | - |
Table 2: Efficacy Data for Lesinurad
| Parameter | Value | Reference |
| In Vitro IC50 (URAT1 Inhibition) | ||
| Racemic Lesinurad | 9.6 μM | [6] |
| (+)-Lesinurad | 4.4 μM | [6] |
| (-)-Lesinurad | 15.1 μM | [6] |
| Lesinurad | 7.2 μM | [7] |
| Clinical Efficacy (sUA Reduction) | ||
| Lesinurad 200 mg + Allopurinol | 16% mean reduction | [9] |
| Lesinurad 400 mg + Allopurinol | 22% mean reduction | [9] |
| Lesinurad 400 mg + Febuxostat | 76.1% of patients reached target sUA | [4][10] |
| Lesinurad 400 mg Monotherapy | 29.9% of patients reached target sUA | [11] |
Experimental Protocols
URAT1 Inhibition Assay (In Vitro)
A common method to determine the IC50 of URAT1 inhibitors involves a cell-based assay using human embryonic kidney (HEK293) cells that are engineered to express the URAT1 transporter.
-
Cell Culture: HEK293 cells stably expressing URAT1 are cultured in an appropriate medium.
-
Assay Preparation: The cells are seeded into multi-well plates and incubated.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (Lesinurad).
-
Uric Acid Uptake: A solution containing radiolabeled uric acid is added to the wells, and the uptake of uric acid by the cells is measured over a specific time period.
-
Data Analysis: The amount of radioactivity in the cells is quantified, and the IC50 value is calculated by plotting the percent inhibition of uric acid uptake against the concentration of the test compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method can be used for the simultaneous estimation of Lesinurad and its potential impurities.
-
Chromatographic Conditions:
-
Sample Preparation: A known concentration of the Lesinurad sample is prepared in a suitable diluent (e.g., the mobile phase).
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The purity is determined by calculating the area percentage of the main Lesinurad peak relative to the total area of all peaks.
Visualizations
Synthesis of Lesinurad from this compound
Caption: Synthetic pathway of Lesinurad.
Uric Acid Reabsorption and Inhibition by Lesinurad
Caption: Mechanism of Lesinurad action.
Experimental Workflow for Purity Analysis
Caption: HPLC purity analysis workflow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Lesinurad via a Multicomponent Reaction with Isocyanides and Disulfides | Semantic Scholar [semanticscholar.org]
- 3. The development of an effective synthetic route of lesinurad (RDEA594) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery and Assessment of Atropisomers of (±)-Lesinurad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad, a Novel Selective Uric Acid Reabsorption Inhibitor, in Two Phase III Clinical Trials: Combination Study of Lesinurad in Allopurinol Standard of Care Inadequate Responders (CLEAR 1 and 2) - ACR Meeting Abstracts [acrabstracts.org]
- 9. uab.edu [uab.edu]
- 10. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lesinurad monotherapy in gout patients intolerant to a xanthine oxidase inhibitor: a 6 month phase 3 clinical trial and extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Starting Materials for URAT1 Inhibitor Synthesis: Benchmarking 4-cyclopropylnaphthalen-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different starting materials for the synthesis of Urate Transporter 1 (URAT1) inhibitors, with a particular focus on the performance of 4-cyclopropylnaphthalen-1-amine hydrochloride. URAT1 is a crucial transporter in the kidneys responsible for the reabsorption of uric acid, making it a prime target for the development of drugs to treat hyperuricemia and gout.[1][2] The choice of starting material is a critical factor in the efficiency, cost-effectiveness, and overall success of a synthetic route. This document presents a comparative analysis of synthetic yields and the performance of the resulting inhibitors, supported by detailed experimental protocols and visual diagrams to aid in understanding the relevant pathways and workflows.
Comparison of Synthetic Starting Materials for URAT1 Inhibitors
The synthesis of potent URAT1 inhibitors, such as Lesinurad, can be initiated from various precursor molecules. The selection of the starting material significantly impacts the number of synthetic steps, the overall yield, and the complexity of the process. Below is a comparative summary of different synthetic routes to Lesinurad, a well-established URAT1 inhibitor, highlighting the advantages and disadvantages of each approach.
| Starting Material | Key Intermediate(s) | Number of Steps | Overall Yield | Key Advantages | Key Disadvantages |
| This compound | 1-cyclopropyl-4-isocyanonaphthalene | 5 | 45% | Higher overall yield compared to previously reported routes, avoids the use of highly toxic reagents like thiophosgene. | Requires the synthesis of the isocyanate intermediate. |
| 4-bromonaphthalen-1-amine | 4-cyclopropylnaphthalen-1-amine, 1-cyclopropyl-4-isothiocyanatonaphthalene | 6 | 38.8% | Utilizes a commercially available and less expensive starting material. | Longer synthetic route, involves a Suzuki reaction which can have catalyst and purification challenges. |
| 1-bromonaphthalene | Not specified in detail | Multiple | 4-21% (reported for earlier routes) | A basic starting material for building the naphthalene core. | Generally lower overall yields and may involve more complex multi-step syntheses. |
Performance of Resulting URAT1 Inhibitors
The ultimate goal of synthesizing URAT1 inhibitors is to obtain compounds with high potency in blocking the URAT1 transporter. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The table below summarizes the in vitro potency of Lesinurad and other notable URAT1 inhibitors. While the specific starting material does not inherently alter the final molecule's IC50, an efficient synthesis from a readily available precursor is crucial for the economic viability of producing a potent drug.
| URAT1 Inhibitor | IC50 Value (hURAT1) | Notes |
| Lesinurad | 7.18 µM - 7.3 µM[3] | A selective URAT1 inhibitor. The synthesis can be efficiently achieved from this compound. |
| Benzbromarone | 0.28 µM - 14.3 µM[4] | A potent URAT1 inhibitor, but its use is limited due to potential hepatotoxicity. |
| Verinurad | 25 nM | A highly potent and specific URAT1 inhibitor. |
| Dotinurad | - | A selective URAT1 inhibitor with a good safety profile reported in some trials. |
| URAT1 inhibitor 1 (1g) | 32 nM[5] | A highly potent investigational inhibitor. |
| URAT1 inhibitor 6 (1h) | 35 nM[6] | A highly potent investigational inhibitor, reported to be ~200-fold more potent than Lesinurad. |
| URAT1 inhibitor 7 | 12 nM[3] | An investigational inhibitor with high in vitro potency. |
| URAT1 inhibitor 8 | 1 nM | A highly potent investigational inhibitor. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of a URAT1 inhibitor starting from this compound and for the in vitro evaluation of URAT1 inhibition.
Protocol 1: Synthesis of Lesinurad from this compound
This protocol is based on a 5-step synthesis with a reported overall yield of 45%.
Step 1: Formation of N-(4-cyclopropylnaphthalen-1-yl)formamide this compound is reacted with a formylating agent to yield N-(4-cyclopropylnaphthalen-1-yl)formamide.
Step 2: Synthesis of 1-cyclopropyl-4-isocyanonaphthalene The formamide from Step 1 is dehydrated using a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent like dichloromethane (DCM) to produce the key intermediate, 1-cyclopropyl-4-isocyanonaphthalene.
Step 3: Multicomponent Reaction to form the 1,2,4-triazole ring 1-cyclopropyl-4-isocyanonaphthalene is subjected to a multicomponent reaction with benzyl carbazate and a disulfide reagent to construct the 1,2,4-triazole ring, yielding a triazolylthioacetate derivative.
Step 4: Bromination of the 1,2,4-triazole ring The triazole derivative from Step 3 is brominated at the 5-position of the triazole ring using a brominating agent like phosphoric tribromide to give methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate.
Step 5: Hydrolysis to Lesinurad The methyl ester from Step 4 is hydrolyzed using a base, such as sodium hydroxide (NaOH), to afford the final product, Lesinurad.
Protocol 2: In Vitro URAT1 Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against URAT1.[1][6]
Cell Culture:
-
Human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter (hURAT1-HEK293) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent to maintain transporter expression.
-
Mock-transfected HEK293 cells (not expressing URAT1) are used as a control for non-specific uptake.
[¹⁴C]-Uric Acid Uptake Assay:
-
hURAT1-HEK293 and mock-transfected cells are seeded into 24-well plates and grown to confluence.
-
The cell monolayers are washed twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Cells are pre-incubated for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound (e.g., synthesized URAT1 inhibitor). A vehicle control (e.g., DMSO) is also included.
-
The uptake reaction is initiated by adding a pre-warmed uptake solution containing [¹⁴C]-uric acid (final concentration, e.g., 20 µM) to each well.
-
The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
The cells are lysed using a suitable lysis buffer.
-
The radioactivity in the cell lysates is measured using a liquid scintillation counter.
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control, after subtracting the non-specific uptake observed in the mock-transfected cells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Processes
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: URAT1-mediated urate reabsorption pathway and its inhibition.
Caption: General synthetic workflow for a URAT1 inhibitor.
References
Safety Operating Guide
Proper Disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride, a compound used in the synthesis of pharmaceuticals like Lesinurad.[1] Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[2] In case of accidental release, avoid dust formation and prevent the chemical from entering drains.[2]
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Appearance | White to off-white powder | [1] |
| Molecular Weight | 219.71 g/mol | [3] |
| Melting Point | 165-175 °C | [1] |
| LogP | 4.68260 | [1] |
| Vapor Pressure | 0.0 mmHg at 25°C | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Carefully collect all waste materials containing this compound, including unused product, contaminated labware (e.g., spatulas, weighing boats), and contaminated PPE.
-
Place these materials in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste."
-
Ensure the container is kept closed except when adding waste.[4]
Step 2: Labeling and Storage
-
The hazardous waste label must include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.[5]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Step 4: Documentation
-
Maintain a record of all hazardous waste generated and disposed of, in accordance with your institution's policies and local regulations. This documentation should include the chemical name, quantity, and date of disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. This compound CAS 1533519-92-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C13H14ClN | CID 91827884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 4-cyclopropylnaphthalen-1-aMine hydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 4-cyclopropylnaphthalen-1-amine hydrochloride (CAS No: 1533519-92-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Identification and Immediate Precautions
While specific toxicity data for this compound is limited, it is classified as a substance that may cause skin, eye, and respiratory irritation.[1] Aromatic amines, as a class, can be harmful and require careful handling to avoid exposure.[2][3]
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | EN 166 (EU) or NIOSH (US) approved.[4] | To protect against splashes and dust particles.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | ASTM D6978-05 compliant.[6] Inspect before use.[4] | To prevent skin contact and absorption. |
| Flame-resistant and impervious lab coat or clothing. | Buttoned and properly fitted.[7] | To protect skin from accidental spills. | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or full-face respirator). | Use in accordance with a respiratory protection program.[6] | Required when engineering controls are insufficient or if dust/aerosols are generated.[4][7] |
| Footwear | Closed-toe, closed-heel shoes. | Made of a non-porous material.[7] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Remove all sources of ignition.[4]
-
Use non-sparking tools.[4]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Handling the Compound:
-
Avoid the formation of dust and aerosols.[4]
-
Avoid contact with skin and eyes.[4]
-
Weigh the necessary amount of the compound carefully within the fume hood.
-
Keep the container tightly closed when not in use.[4]
4. Post-Handling Procedures:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]
-
Clean the work area and decontaminate any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.[8]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection and Labeling:
-
Solid Waste: Place solid this compound waste into a designated, chemically resistant container with a secure lid.[9]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[9]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name and any other components in the mixture.[9]
2. Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area.[9]
-
Ensure the storage area is well-ventilated and away from incompatible materials.[4]
3. Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent.[9]
-
Collect the rinsate as hazardous liquid waste.[9]
-
Deface the original label on the empty container before disposing of it in the regular trash or recycling, in accordance with institutional policies.[9]
4. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.
-
Do not discharge the chemical or its waste into drains.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of the handling and disposal process for this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
